Product packaging for Decanoic Acid(Cat. No.:CAS No. 334-48-5)

Decanoic Acid

Cat. No.: B1670066
CAS No.: 334-48-5
M. Wt: 172.26 g/mol
InChI Key: GHVNFZFCNZKVNT-UHFFFAOYSA-N
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Description

Historical Context of Decanoic Acid Research

The historical context of this compound research is intertwined with the broader study of fatty acids and their natural sources. Early research likely focused on its identification and isolation from natural products like milk and plant oils. The name "capric acid" itself derives from the Latin word "capric," relating to goats, hinting at its presence in goat's milk and its characteristic odor. chemicalbook.com

Research into fatty acids, including this compound, gained momentum with the understanding of their roles in nutrition and metabolism. As analytical techniques advanced, allowing for better separation and identification of individual fatty acids, more specific research into the properties and potential applications of this compound became possible. Its presence in dietary fats like coconut and palm kernel oil, which have been consumed for centuries, likely spurred early investigations into its metabolic fate and potential physiological effects.

The study of this compound has also been relevant in the context of the origin of life research. This compound, as a simple amphiphilic molecule, is considered a prototypical prebiotic fatty acid capable of self-assembling into vesicles under certain conditions. researchgate.netmdpi.comnih.govmdpi.comresearchgate.net This self-assembly property is hypothesized to have played a crucial role in the formation of early cellular structures, providing compartments for biochemical reactions. researchgate.netmdpi.comnih.govresearchgate.net Research in this area has explored the conditions under which this compound can form micelles or vesicles, and how these structures might interact with other prebiotic molecules like peptides and nucleobases. researchgate.netmdpi.commdpi.com

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved significantly over time, moving from basic identification and characterization to exploring its diverse biological activities and potential applications in various fields. Initially, studies focused on its physical and chemical properties, such as melting point, solubility, and density. chemicalbook.comtaylorandfrancis.comnih.gov

The recognition of this compound as a medium-chain fatty acid with distinct metabolic pathways compared to long-chain fatty acids marked a shift in research focus. Medium-chain fatty acids are known for their rapid absorption and metabolism, which has led to interest in their potential roles in energy metabolism and related conditions. frontiersin.orgnih.govmarketresearchintellect.com

More recently, research has expanded to investigate the pharmacological properties of this compound. Studies have reported on its potential anti-fungal, anti-inflammatory, and anti-viral activities. mdpi.com Furthermore, research has explored its effects on specific cellular pathways and its potential in treating various diseases. For instance, studies have investigated its impact on cancer cells and neurological disorders like epilepsy. mdpi.comfrontiersin.orgnih.govpnas.orgoup.comunil.ch

The development of modified forms of this compound, such as 9-oxo-decanoic acid and 2-methyl-decanoic acid, as well as its esters and compounds with other molecules, has also broadened research perspectives. ontosight.aigrandviewresearch.comontosight.aiontosight.ai These modifications can alter the compound's properties and biological activities, leading to investigations into their unique applications in fields like flavors, fragrances, and materials science. ontosight.aigrandviewresearch.comontosight.ai

The exploration of this compound in the context of deep eutectic solvents (DESs) represents another evolution in research. academie-sciences.fracs.org this compound-based DESs are being investigated as environmentally benign alternatives to traditional organic solvents for various applications, including extraction and electrochemistry. academie-sciences.fracs.org

Current Paradigms in this compound Studies

Current academic research on this compound is characterized by several key paradigms, focusing on its multifaceted biological activities, its role in complex systems, and the development of novel applications.

One major paradigm involves the investigation of this compound's effects at the cellular and molecular level. For example, research is being conducted to understand how this compound interacts with specific signaling pathways, such as the c-Met signaling cascade in hepatocellular carcinoma cells mdpi.com or the mTORC1 pathway. pnas.org Studies utilize techniques like cell cycle analysis, annexin (B1180172) V assays, and immunoblotting to elucidate the mechanisms underlying its observed effects. mdpi.com

Another significant paradigm is the study of this compound's antimicrobial properties. Research explores its direct antibacterial and antifungal activities, as well as how modifications to this compound can enhance these effects. mdpi.comresearchgate.netnih.gov This includes investigating its impact on bacterial cell membranes and biofilm formation. nih.gov

The role of this compound in the context of metabolic and neurological disorders remains a strong area of research. Studies are examining the association between dietary this compound intake and conditions like diabetes and coronary artery disease. frontiersin.orgnih.govnih.gov Research also continues into its anticonvulsant properties and its mechanism of action in epilepsy models, including its interaction with neurotransmitter receptors like AMPA receptors. oup.comunil.ch

Furthermore, this compound is being studied as a component in the synthesis of other valuable compounds, such as rhamnolipids, which have applications as biosurfactants in agriculture and other industries. frontiersin.org Research in this area focuses on developing sustainable and efficient synthetic pathways. frontiersin.org

The application of advanced computational techniques, such as molecular dynamics simulations, represents a current paradigm in understanding the behavior of this compound molecules, particularly in the context of self-assembly and their interactions with biological membranes. researchgate.netmdpi.comnih.gov

Research is also exploring the potential of this compound and its derivatives in materials science, including their use in deep eutectic solvents and other novel materials with specific properties. ontosight.aiacademie-sciences.fracs.org

The following table summarizes some key research findings related to this compound:

Research AreaKey FindingsSource
Anti-tumor EffectsExhibits anti-tumor effects in hepatocellular carcinoma models by suppressing HGF/c-Met signaling. mdpi.com Induces apoptotic cell death and inhibits tumorigenic proteins. mdpi.com mdpi.com
Antimicrobial ActivityPossesses antibacterial and antifungal properties. mdpi.comresearchgate.net Modification with peptides can enhance antibacterial activity and inhibit biofilm formation. nih.gov mdpi.comresearchgate.netnih.gov
Neurological EffectsShows antiseizure activity and inhibits mTORC1 activity. pnas.orgoup.comunil.ch Acts as a non-competitive antagonist at AMPA receptors. oup.comunil.ch pnas.orgoup.comunil.ch
Metabolic EffectsHigher dietary intake may be associated with a lower prevalence of diabetes among prediabetic individuals. frontiersin.orgnih.gov Negatively associated with Coronary Artery Disease prevalence. nih.gov frontiersin.orgnih.govnih.gov
Prebiotic ChemistryCapable of self-assembling into vesicles, relevant to the origin of life studies. researchgate.netmdpi.comnih.govmdpi.comresearchgate.net Can interact with peptides and nucleobases in self-assembled structures. mdpi.commdpi.com researchgate.netmdpi.comnih.govmdpi.comresearchgate.net
Deep Eutectic SolventsForms deep eutectic solvents with specific physicochemical properties, explored for extraction and electrochemical applications. academie-sciences.fracs.org academie-sciences.fracs.org

Data Table: Selected Physical Properties of this compound

PropertyValueSource
Chemical FormulaC₁₀H₂₀O₂ chemicalbook.comnih.govmarketresearchintellect.com
Molecular Weight172.26 g/mol nih.gov
Melting Point31.5 °C chemicalbook.comnih.gov
Boiling Point268-270 °C chemicalbook.com
Density0.890 g/mL at 40 °C/4 °C; 0.88 kg/l at 4 °C nih.gov
Physical StateWhite crystalline solid chemicalbook.comnih.gov
OdorRancid chemicalbook.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B1670066 Decanoic Acid CAS No. 334-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decanoic acid
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InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)
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InChI Key

GHVNFZFCNZKVNT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC(=O)O
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Molecular Formula

C10H20O2
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Related CAS

1002-62-6 (hydrochloride salt)
Record name Decanoic acid
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DSSTOX Substance ID

DTXSID9021554
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Molecular Weight

172.26 g/mol
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Physical Description

Decanoic acid is a white crystalline solid with a rancid odor. Melting point 31.5 °C. Soluble in most organic solvents and in dilute nitric acid; non-toxic. Used to make esters for perfumes and fruit flavors and as an intermediate for food-grade additives., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, White solid with an unpleasant odor; Insoluble in water; mp = 31.5 deg C; [Hawley] Off-white wax or crystalline solid with a rancid odor; Insoluble in water; [MSDSonline], Solid, white crystals/unpleasant, rancid odour
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Boiling Point

514 to 518 °F at 760 mmHg (NTP, 1992), 268.7 °C, 268.00 to 270.00 °C. @ 760.00 mm Hg
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Flash Point

235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Practically insol in water (0.015 g/100 g at 20 °C); sol in ethanol; ether; chloroform; benzene; carbon disulfide; dilute nitric acid, Very soluble in acetone, benzene, ethyl ether, ethanol, Soluble in most organic solvents and dilute nitric acid, In water solubility, 61.8 mg/L at 25 °C, 0.0618 mg/mL, soluble in most organic solvents; practically insoluble in water
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Density

0.893 (USCG, 1999) - Less dense than water; will float, 0.890 at 40 °C/4 °C, Precipitates unchanged from dil nitric acid (density 1.14) by addition of water, Density/Specfific gravity: 0.88 kg/l at 4 °C
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Vapor Pressure

1 mmHg at 257 °F ; 5 mmHg at 287.6 °F; 760 mmHg at 515.1 °F (NTP, 1992), 0.000366 [mmHg], 3.66X10-4 mm Hg at 25 °C
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Color/Form

Crystalline solid, White crystals, Needles, White crystals or needles, Pale yellow solid

CAS No.

334-48-5
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Melting Point

88.7 °F (NTP, 1992), 31.5 °C, 31.9 °C
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Biosynthesis and Metabolic Pathways of Decanoic Acid

De Novo Biosynthesis of Decanoic Acid

De novo fatty acid biosynthesis is the process by which cells synthesize fatty acids from simpler precursors, primarily acetyl-CoA and malonyl-CoA. frontiersin.orglibretexts.org

Enzymatic Mechanisms in this compound Synthesis

The de novo synthesis of fatty acids, including this compound, is catalyzed by a series of enzymes. In plants, this process occurs in plastids and involves two main enzyme systems: acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) aocs.org. ACC catalyzes the initial step, the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA frontiersin.orglibretexts.orgaocs.org. Malonyl-CoA then serves as the two-carbon donor for the elongation of the fatty acid chain frontiersin.orglibretexts.org.

Fatty acid synthase, a multi-enzyme complex in vertebrates or a system of separate enzymes in bacteria, catalyzes the sequential addition of two-carbon units from malonyl-ACP (formed from malonyl-CoA by malonyl-ACP transferase) to a growing acyl chain attached to an acyl carrier protein (ACP) libretexts.orgaocs.org. Each cycle of elongation involves a condensation reaction, followed by reduction, dehydration, and another reduction, extending the chain by two carbons libretexts.orgaocs.org. While the primary products of FAS in many organisms are palmitic acid (C16:0) and stearic acid (C18:0), the process can be terminated earlier by specific thioesterases, leading to the release of shorter-chain fatty acids like this compound aocs.orgnih.gov.

In the context of producing specific fatty acids like this compound through engineered systems, enzymes involved in the β-oxidation pathway can also play a role in a reversed direction (reversal β-oxidation or r-BOX) nih.gov. Enzymes like thiolase (e.g., BktB) and enoyl-CoA reductase (e.g., EgTER), typically involved in fatty acid degradation, can be utilized to synthesize acyl-CoA of specific chain lengths nih.gov. The chain length specificity of these enzymes, combined with the activity of thioesterases, can be exploited to selectively produce this compound nih.gov.

Microbial Production Pathways

Microorganisms have emerged as promising hosts for the sustainable production of this compound through engineered metabolic pathways.

Escherichia coli is a widely used host organism for the microbial production of various chemicals, including fatty acids. Engineering E. coli for this compound production often involves modifying its native fatty acid synthesis and degradation pathways.

One strategy involves enhancing the de novo fatty acid synthesis pathway and directing carbon flux towards medium-chain fatty acids. This can be achieved by overexpressing key enzymes in fatty acid synthesis, such as those in the fabHDG operon, and introducing thioesterases that specifically cleave fatty acyl-ACP intermediates to release free fatty acids of the desired chain length, like C10 nih.govmdpi.com. Studies have shown that overexpression of the native fatty acid operon along with fatty acid ethyl ester biosynthesis enzymes can significantly improve the production of this compound ethyl ester mdpi.com.

Another approach utilizes the reversal of the β-oxidation pathway (r-BOX). By selecting specific enzymes from the β-oxidation pathway that have overlapping chain-length specificity for C10 acyl-CoA and combining them with appropriate thioesterases, engineered E. coli strains can synthesize this compound from substrates like glycerol (B35011) nih.gov. For instance, using thiolase BktB and enoyl-CoA reductase EgTER, along with thioesterase FadM, has enabled the production of this compound nih.gov. The use of an organic overlay, such as n-dodecane, has been shown to increase the carbon flux towards this compound by decreasing intracellular accumulation and facilitating its transport out of the cell nih.gov.

Engineered E. coli has also been used to produce derivatives of this compound, such as trans-2-decenoic acid and ω-hydroxythis compound, from this compound itself mdpi.comfrontiersin.orgfrontiersin.org. This involves introducing enzymes that catalyze specific modifications, such as dehydrogenation or hydroxylation mdpi.comfrontiersin.org. For example, the production of trans-2-decenoic acid from this compound has been achieved using a three-enzyme cascade involving FadD, FadE, and YdiI mdpi.comresearchgate.net. Strategies to improve the production of these derivatives include optimizing fermentation conditions, enhancing the expression of key enzymes, and blocking competing pathways like β-oxidation mdpi.comfrontiersin.orgfrontiersin.orgpreprints.org. Deletion of fadE and fadD, genes involved in fatty acid degradation, has been shown to enhance the yield of ω-hydroxythis compound from this compound frontiersin.org.

Research findings demonstrate varying production titers of this compound or its derivatives in engineered E. coli. For example, one study reported producing 2.1 g/L of this compound from glycerol using an engineered strain with an organic overlay nih.gov. Another study achieved a trans-2-decenoic acid yield of 1.45 g/L after 66 hours in flask fermentation by reconfiguring the electron transport chain and optimizing enzyme activities nih.gov.

Here is a table summarizing some research findings on this compound or derivative production in engineered Escherichia coli:

ProductSubstrateStrain ModificationsProduction Titer (g/L)NotesSource
This compoundGlycerolEngineered r-BOX enzymes (BktB, EgTER), FadM thioesterase2.1With n-dodecane overlay nih.gov
trans-2-Decenoic AcidThis compoundOverexpression of FadD, FadE, YdiI; ΔfadBJR1.45Optimized ETC, enzyme activities nih.gov
trans-2-Decenoic AcidThis compoundEngineered strain (BL21(DE3)-△fadB-△fadJ-△fadR/pET28a-sumo-CtydiI/pCDFDuet-1-MaMACS-PpfadE)1.98Optimized fermentation conditions mdpi.compreprints.org
ω-Hydroxythis compoundThis compoundOverexpression of AlkBGT, FadL; ΔfadE ΔfadD0.309Optimized temperature (25°C) frontiersin.org

Yarrowia lipolytica is a non-conventional oleaginous yeast that is also utilized for the production of fatty acids and their derivatives, including ω-hydroxy fatty acids google.comfrontiersin.orggoogle.com. This yeast is capable of utilizing a variety of hydrophobic substrates, such as fatty acids and n-alkanes, as carbon sources google.comgoogle.com.

Production of ω-hydroxy fatty acids in Y. lipolytica often involves the ω-oxidation pathway, which is typically involved in the degradation of fatty acids nih.gov. To enhance the production of ω-hydroxy fatty acids, metabolic engineering strategies are employed to prevent the complete breakdown of these compounds through β-oxidation google.comgoogle.com. Deletion of genes involved in β-oxidation, such as the POX genes encoding acyl-CoA oxidase, can lead to increased ω-oxidation and accumulation of ω-hydroxy fatty acids google.comgoogle.com.

The ω-oxidation pathway in Y. lipolytica involves enzymes such as cytochrome P450 (CYP) monooxygenases, fatty alcohol dehydrogenases, and fatty alcohol oxidases frontiersin.orgnih.gov. CYP enzymes catalyze the hydroxylation of the terminal methyl group of fatty acids to form ω-hydroxy fatty acids frontiersin.org. Subsequent oxidation steps can lead to the formation of dicarboxylic acids nih.gov. Studies have identified that both fatty alcohol dehydrogenases and a fatty alcohol oxidase (FAO1) are involved in the ω-oxidation of long-chain fatty acids in Y. lipolytica, with FAO1 playing a major role nih.govoup.com.

Engineered Y. lipolytica strains have been developed to produce ω-hydroxy fatty acids from various substrates, including glucose and fatty acids frontiersin.orggoogle.com. Strategies include the expression of heterologous or endogenous enzymes involved in ω-oxidation and the modification of regulatory pathways frontiersin.org. For instance, expressing endogenous alk5 using synthetic promoters responsive to intracellular fatty acid concentrations has been explored for ω-hydroxy palmitic acid production from glucose frontiersin.org.

Efficient microbial production of this compound and its derivatives relies heavily on the effective utilization of substrates and optimization of fermentation conditions. Various carbon sources can be used, including glucose, glycerol, and fatty acids nih.govfrontiersin.orgnih.gov.

For engineered E. coli producing this compound or its derivatives, substrate concentration and feeding strategies are critical. In the production of trans-2-decenoic acid from this compound, optimizing the substrate flow rate has been shown to significantly impact the final titer mdpi.compreprints.org. For example, a fed concentration of 0.2 g/L of this compound resulted in a high titer of trans-2-decenoic acid in one study mdpi.com. Optimization of other fermentation parameters, such as inducer concentration and metal ion concentration (e.g., MnCl2), also plays a crucial role in maximizing product yield mdpi.compreprints.org.

In the context of producing poly(3-hydroxydecanoate) (PHD) from this compound in engineered E. coli, a fed-batch fermentation process utilizing glucose as a co-substrate for growth and this compound as the primary substrate for polymer synthesis has been optimized nih.govfrontiersin.org. Stepwise increases in the amount of this compound fed correlated with increased PHD accumulation nih.govfrontiersin.org.

For the production of daptomycin, where this compound is a precursor, controlling the addition rate of this compound during fed-batch fermentation is essential due to its potential toxicity to the cells at high concentrations frontiersin.orgoup.com. Different feeding strategies, such as multi-stage feeding rates, have been developed to balance cell growth and product synthesis oup.com.

Optimization efforts often involve analyzing the effects of different nutrients and culture conditions on fermentation performance mdpi.compreprints.org. Response surface methodology and statistical models, such as the Box-Behnken design, can be employed to determine optimal process parameters mdpi.compreprints.org.

Yarrowia lipolytica and ω-Hydroxy Fatty Acid Production

Metabolic Fates and Transformations of this compound

Once synthesized or taken up by an organism, this compound can undergo various metabolic fates and transformations. A primary metabolic fate of fatty acids, including this compound, is β-oxidation, a catabolic process that breaks down fatty acids into acetyl-CoA, which can then enter the citric acid cycle to produce energy frontiersin.org. This process involves a series of enzymatic steps occurring in the mitochondria and/or peroxisomes nih.gov.

This compound can also be a precursor for the synthesis of other molecules. For example, in honeybees, this compound can be a precursor for the biosynthesis of 10-hydroxy-2-decenoic acid (10-HDA), a major component of royal jelly frontiersin.orgmdpi.com. This conversion involves enzymes such as cytochrome P450 enzymes and enzymes of the β-oxidation pathway mdpi.com.

In some microorganisms, this compound can be converted to ω-hydroxythis compound through ω-oxidation, followed by further oxidation to decanedioic acid (a dicarboxylic acid) frontiersin.orgnih.govfrontiersin.org. This pathway is particularly relevant in yeasts like Yarrowia lipolytica and can be engineered in bacteria like E. coli frontiersin.orgnih.govfrontiersin.org.

This compound can also be incorporated into more complex lipids, such as triglycerides and phospholipids. In engineered E. coli, this compound can be converted into poly(3-hydroxydecanoate) (PHD), a type of polyhydroxyalkanoate (PHA) nih.govfrontiersin.org.

In Saccharomyces cerevisiae (baker's yeast), exposure to this compound can activate resistance mechanisms, including the involvement of transporters and the activation of genes in the β-oxidation pathway and ethyl ester synthesis, suggesting a detoxification pathway through the production of decanoate (B1226879) ethyl ester asm.orgnih.gov.

Studies investigating the metabolic fate of this compound in different organisms and systems have shown varied outcomes. In U87MG glioblastoma cells, this compound has been shown to stimulate fatty acid synthesis frontiersin.orgresearchgate.net. In rats, the metabolic fate of perfluorinated this compound has been traced in various tissues and excreta dtic.mil. In Atlantic salmon, this compound has different postabsorptive fates compared to long-chain fatty acids researchgate.net. The presence of this compound can also inhibit the biotransformation of other compounds, such as the conversion of 10-hydroxythis compound to sebacic acid in certain microbial processes doaj.org.

Beta-Oxidation and Energy Production

Fatty acids, including this compound, are primarily catabolized through the process of beta-oxidation. This metabolic pathway, occurring in the mitochondria, involves a series of steps that sequentially remove two-carbon units from the carboxyl end of the fatty acid chain in the form of acetyl-CoA. Each cycle of beta-oxidation for a saturated fatty acid involves dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage.

For this compound (C10:0), beta-oxidation proceeds as follows:

Activation: this compound is first converted to decanoyl-CoA, an activated form, in a reaction catalyzed by acyl-CoA synthetase (FadD in E. coli). preprints.orgmdpi.com

First Dehydrogenation: Decanoyl-CoA undergoes dehydrogenation catalyzed by acyl-CoA dehydrogenase (FadE in E. coli), introducing a double bond between the alpha and beta carbons, forming trans-2-decenoyl-CoA. preprints.orgmdpi.com This step yields FADH₂, which contributes to ATP production through the electron transport chain. libretexts.org

Hydration: trans-2-Decenoyl-CoA is hydrated by enoyl-CoA hydratase, forming 3-hydroxydecanoyl-CoA. libretexts.org

Second Dehydrogenation: 3-hydroxydecanoyl-CoA is dehydrogenated by 3-hydroxyacyl-CoA dehydrogenase, producing 3-ketodecanoyl-CoA and NADH. NADH also contributes to ATP synthesis via the electron transport chain.

Thiolytic Cleavage: Finally, 3-ketodecanoyl-CoA is cleaved by thiolase, releasing acetyl-CoA and an activated fatty acid chain shortened by two carbons (octanoyl-CoA).

This process repeats, with octanoyl-CoA undergoing further beta-oxidation until the entire this compound molecule is converted into five molecules of acetyl-CoA. These acetyl-CoA molecules then enter the citric acid cycle, where they are further oxidized to generate ATP, the primary energy currency of the cell. Medium-chain fatty acids like this compound are metabolized more slowly by neurons compared to shorter-chain fatty acids like octanoic acid, potentially allowing for accumulation. ucl.ac.uk

Conversion to Ketone Bodies

In conditions of high fatty acid availability, particularly during fasting or ketogenic diets, the liver can convert acetyl-CoA, including that derived from this compound beta-oxidation, into ketone bodies: acetoacetate, beta-hydroxybutyrate, and acetone. nih.govfrontiersin.org This process occurs in the mitochondria of liver cells. Ketone bodies are then released into the bloodstream and can be used as an alternative energy source by various tissues, including the brain, especially when glucose availability is low. nih.govfrontiersin.org this compound is readily converted into ketones in the liver. mdpi.com

Formation of Derivatives and Metabolites

This compound can also be a precursor for the synthesis of other biologically active molecules.

Trans-2-decenoic acid is an unsaturated fatty acid that serves as an intermediate metabolite in certain metabolic pathways involving this compound. nih.govchemicalbook.com Specifically, in some organisms and engineered systems, this compound can be converted to trans-2-decenoic acid through a modified beta-oxidation pathway. preprints.orgmdpi.comnih.gov This conversion involves enzymes such as acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and acyl-CoA thioesterase (YdiI). preprints.orgmdpi.com Trans-2-decenoic acid has been identified as a precursor in the biosynthesis of 10-hydroxy-2-decenoic acid. preprints.org

10-Hydroxy-2-decenoic acid (10-HDA), also known as "queen bee acid," is a prominent derivative of this compound, notably found in royal jelly. nih.govwikipedia.org Its synthesis can occur through the hydroxylation of this compound. In some biological and biotechnological contexts, this conversion involves enzymes such as cytochrome P450 enzymes. nih.govnih.gov For instance, engineered E. coli strains expressing specific enzymes like CYP153A33/M228L-CPRBM3 can catalyze the conversion of trans-2-decenoic acid, an intermediate derived from this compound, to 10-HDA. nih.govacs.org 10-HDA is recognized for various biological activities, including antibacterial, antioxidative, anti-inflammatory, and immune-regulating effects. nih.govnih.gov

Research has explored the efficient biosynthesis of 10-HDA from this compound using engineered microorganisms. One study demonstrated a two-step continuous biosynthesis process where this compound was first converted to trans-2-decenoic acid, followed by the hydroxylation of trans-2-decenoic acid to 10-HDA, achieving a yield of 486.5 mg/L of 10-HDA from this compound as the substrate. nih.govacs.org Another study reported a one-step whole-cell catalysis method using engineered E. coli that achieved a 75.6% conversion rate of this compound to 10-HDA, with a synthesis of 0.628 g/L in 10 hours. nih.gov

Here is a summary of some research findings on 10-HDA biosynthesis from this compound:

StudySubstrateProcessEngineered OrganismKey Enzymes Involved10-HDA Yield/Conversion RateNotes
Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid... nih.govacs.orgThis compoundTwo-step continuous biosynthesisE. coliFadD, FadE, YdiI, CYP153A33/M228L-CPRBM3486.5 mg/L yieldUses trans-2-decenoic acid as intermediate. nih.gov
Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step... nih.govThis compoundOne-step whole-cell catalysisEngineered E. coliACOX, FadE, Macs, YdiI, CYP75.6% conversion, 0.628 g/LAchieved high conversion in short time. nih.gov

Sebacic acid is a dicarboxylic acid with a 10-carbon chain. It can be produced from this compound through metabolic pathways, particularly omega-oxidation, which involves the oxidation of the methyl end of the fatty acid chain. Biotransformation processes using microorganisms, such as Candida tropicalis, have been explored for the production of sebacic acid from substrates like methyl decanoate, which is metabolized to this compound. nih.govresearchgate.netnih.govresearchgate.net

However, the production of sebacic acid from this compound is significantly impacted by the toxicity of this compound to the microorganisms involved. nih.govresearchgate.netnih.govresearchgate.net Studies have shown that the presence of this compound, even at relatively low concentrations, can inhibit the conversion of intermediates like 10-hydroxythis compound to sebacic acid. nih.govnih.govresearchgate.net This toxicity is considered a major limitation in the biological production of sebacic acid from this compound or its derivatives. nih.govresearchgate.netnih.govresearchgate.net Strategies such as substrate-limiting conditions or the use of organic overlays have been investigated to mitigate this compound toxicity and improve sebacic acid yields. nih.govnih.govnih.gov

Research highlights on this compound toxicity in sebacic acid production:

ObservationImpact on Sebacic Acid ProductionReference
This compound present at 0.2 g/LInhibited conversion of 10-hydroxythis compound to sebacic acid. nih.govnih.govresearchgate.net
This compound concentration higher than 0.4 g/LAlmost no 10-hydroxythis compound conversion observed. nih.gov
This compound toxicity identified as a main challengeLimits the biological production of sebacic acid. nih.govresearchgate.netnih.govresearchgate.net
Accumulation of this compound during decane (B31447) inductionCan decrease the productivity of sebacic acid. nih.govnih.gov
10-Hydroxy-2-decenoic Acid Synthesis and Function

Regulation of this compound Metabolism

The metabolism of this compound is subject to regulatory mechanisms that control its uptake, oxidation, and conversion to other metabolites. While specific regulatory pathways solely dedicated to this compound are not as extensively documented as those for long-chain fatty acids, general mechanisms governing medium-chain fatty acid metabolism apply.

Cellular uptake of medium-chain fatty acids can occur independently of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for the mitochondrial uptake of long-chain fatty acids. This allows for their relatively rapid entry into mitochondria for beta-oxidation. nih.gov

Genetic Regulation of Biosynthetic Enzymes

The production of this compound is tightly controlled at the genetic level, primarily through the regulation of the enzymes involved in fatty acid biosynthesis. The expression levels and activities of key enzymes like ACC, KAS, KAR, and EAR are crucial determinants of fatty acid chain length and accumulation nih.govmdpi.com.

In bacteria such as Escherichia coli, the transcriptional regulator FadR plays a significant role in fatty acid metabolism. FadR acts as a positive regulator, activating the transcription of genes encoding fatty acid synthesis enzymes, often referred to as fab genes asm.org. This regulation by FadR impacts the cellular levels of fatty acid synthesis enzymes asm.org.

In plants, various transcription factors are known to regulate lipid synthesis pathways. For example, in oil palm, the transcription factor EgMADS3 has been shown to positively regulate the expression of EgLPAAT, a gene implicated in medium-chain fatty acid synthesis, thereby promoting the accumulation of these fatty acids nih.gov. Other transcription factors like WRI, LEC, and Dof have also been identified as regulators of key enzymes in plant lipid synthesis mdpi.com.

Research findings highlight the importance of specific enzyme genes in controlling this compound levels. For instance, studies in olive fruit have identified up-regulated expression of genes encoding EAR, KAS, KAR, and ACC correlating with increased this compound content nih.gov. This suggests that the expression levels of these specific enzyme genes are critical for modulating this compound biosynthesis in this plant.

Data on the differential expression of genes involved in this compound biosynthesis can provide insights into the regulatory mechanisms. The following table, based on research findings, illustrates how the expression of certain enzyme genes can be linked to changes in this compound levels in olive fruit nih.gov:

Enzyme GenePutative Function in FA SynthesisExpression Level in High-Decanoic Acid CultivarCorrelation with this compound Content
EAREnoyl-ACP ReductaseUp-regulatedPositive
KASKetoacyl-ACP SynthaseUp-regulatedPositive
KARBeta-ketoacyl-ACP ReductaseUp-regulatedPositive
ACCAcetyl-CoA CarboxylaseUp-regulatedPositive

Note: This table presents data derived from research findings and is suitable for interactive display.

Transcriptional and Post-Transcriptional Control

The regulation of this compound biosynthesis extends beyond the mere presence of enzyme genes to encompass intricate transcriptional and post-transcriptional control mechanisms. Transcriptional control, mediated by transcription factors, determines the rate at which the genes encoding biosynthetic enzymes are transcribed into messenger RNA (mRNA). As mentioned, regulators like FadR in bacteria and specific transcription factors in plants directly influence the transcription of fatty acid synthesis genes asm.orgfrontiersin.orgnih.gov. The binding of these factors to promoter regions of target genes can activate or repress their expression, thereby controlling the abundance of the corresponding enzymes. Research indicates that transcriptional regulation is a key layer of control in determining fatty acid profiles asm.orgfrontiersin.org.

Post-transcriptional control mechanisms operate after mRNA has been transcribed and can affect mRNA stability, translation efficiency, and protein modification. While specific examples directly linking post-transcriptional control to this compound synthesis are less extensively detailed in the provided search results, general principles of gene regulation apply. Ribosomal interactions with mRNA can influence the initiation and rate of protein translation frontiersin.org. This means that even if high levels of mRNA are present, the amount of active enzyme produced can be modulated at the translational level.

Detailed research findings often involve analyzing gene expression at the mRNA level (transcriptomics) and protein level (proteomics) in response to various conditions or genetic modifications. Integrated 'omics analyses, combining transcriptomics and metabolomics, have been used to reveal the relationships between gene expression, metabolite levels (including this compound), and the activity of metabolic pathways nih.govplos.org. Such studies provide valuable data on how transcriptional and potentially post-transcriptional mechanisms contribute to the regulation of this compound biosynthesis.

Regulatory LevelMechanismExample (if available and relevant to FA synthesis)Impact on Enzyme Activity/Level
TranscriptionalTranscription Factor Binding to PromotersFadR activating fab genes asm.orgControls mRNA levels
Post-TranscriptionalmRNA Stability/Translation EfficiencyRibosomal interactions with mRNA frontiersin.orgControls protein levels
Post-TranslationalFeedback Inhibition by Metabolic ProductsAcyl-ACP products inhibiting enzymes asm.orgControls enzyme activity

Note: This table summarizes regulatory mechanisms and is suitable for interactive display.

Cellular and Molecular Mechanisms of Decanoic Acid Action

Interactions with Cellular Signaling Pathways

Decanoic acid has been shown to influence several critical cellular signaling cascades. Its effects on phosphoinositide turnover and diacylglycerol kinase activity, alongside its notable inhibition of mTORC1, suggest diverse molecular interactions that may underlie its biological effects.

Phosphoinositide Turnover Modulation

Research indicates that this compound can modulate phosphoinositide turnover. Studies in Dictyostelium discoideum have demonstrated that this compound reduces the concentrations of phosphatidylinositol phosphate (B84403) (PIP) and phosphatidylinositol diphosphate (B83284) (PIP2). frontiersin.orgresearchgate.net While a small effect on PIP3 production has been suggested, it may not be sufficient to significantly increase autophagy levels. nih.gov this compound has been suggested to attenuate phosphoinositide signaling more broadly. nih.govresearchgate.net

Diacylglycerol Kinase (DGK) Activity Inhibition

This compound has been identified as an inhibitor of diacylglycerol kinase (DGK) activity. frontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net DGK enzymes phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby regulating the levels of these important lipid signaling molecules. researchgate.net Inhibition of DGKA by this compound leads to increased diacylglycerol (DAG) levels. frontiersin.orgresearchgate.net Mammalian DGK comprises ten isozymes, and the single isoform in D. discoideum is considered a potential ancestral form. researchgate.net

Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Inhibition

A significant finding in the study of this compound's cellular mechanisms is its ability to inhibit the mechanistic target of rapamycin complex 1 (mTORC1). frontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.netpnas.orgnih.govnih.govreddit.comnih.govmedchemexpress.com mTORC1 is a crucial regulator of various cellular processes, including growth and autophagy. frontiersin.orgfrontiersin.orgpnas.orgreddit.com Hyperactivation of mTORC1 is associated with several diseases. pnas.orgnih.govreddit.com this compound has been shown to reduce mTORC1 activity. pnas.orgnih.govreddit.com

Independent of Glucose and Insulin (B600854) Levels

This compound's inhibition of mTORC1 activity has been shown to occur independently of glucose and insulin levels. frontiersin.orgfrontiersin.orgpnas.orgnih.govnih.govreddit.com This is in contrast to the classical ketogenic diet, where mTORC1 activity is typically reduced through lower glucose and insulin levels. frontiersin.orgfrontiersin.orgpnas.orgnih.gov Studies in Dictyostelium demonstrated this effect under conditions of constant glucose and in the absence of insulin. frontiersin.orgfrontiersin.orgpnas.orgreddit.com This glucose- and insulin-independent inhibition has also been validated in mammalian models, including ex vivo rat hippocampal slices and human iPSC-derived astrocytes. frontiersin.orgfrontiersin.orgnih.govreddit.com

Role of p97 Inhibition

The mechanism behind this compound's inhibition of mTORC1 involves the inhibition of the AAA ATPase p97 (also known as VCP/p97 in humans). frontiersin.orgresearchgate.netfrontiersin.orgpnas.orgnih.govreddit.comnih.govmedchemexpress.comresearchgate.net this compound's effect on mTORC1 is dependent on a ubiquitin regulatory X domain-containing protein (UBXD18 in Dictyostelium), which mediates the inhibition of p97. pnas.orgnih.govreddit.comnih.gov UBXD18 binds to p97, and this compound reduces p97 activity in a UBXD18-dependent manner. pnas.orgnih.gov Direct inhibition of p97 has also been shown to reduce mTORC1 signaling. pnas.orgnih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating gene expression related to glucose and lipid metabolism, as well as adipogenesis researchgate.netnih.govrcsb.orgfrontiersin.org. This compound has been identified as a ligand for PPAR-γ, influencing its activity researchgate.netnih.govlabmedica.com.

Ligand Binding and Allosteric Modulation

This compound acts as a direct ligand of PPAR-γ researchgate.netnih.govlabmedica.com. Crystal structure analysis has shown that this compound occupies a novel binding site within the PPAR-γ ligand-binding domain (LBD) researchgate.netnih.govlabmedica.comrsc.org. This binding is distinct from that of thiazolidinediones (TZDs), a class of antidiabetic drugs that also target PPAR-γ nih.govlabmedica.complos.org. This compound's binding partially activates PPAR-γ and only weakly stabilizes the AF-2 helix, a region critical for coactivator recruitment and full receptor activation researchgate.netnih.govrsc.org. This suggests that this compound may function as a partial modulator of PPAR-γ activity researchgate.netnih.govlabmedica.comrcsb.org. Studies using techniques like AlphaScreen assays have demonstrated this compound's ability to promote the binding of coactivator peptides, such as CBP-1, to PPAR-γ, although the extent of this promotion can be concentration-dependent and may also occur with other PPAR subtypes like PPARα and PPARβ/δ at higher concentrations nih.gov. Further structural studies involving this compound-based selective PPARγ modulators (SPPARγMs) have revealed potential allosteric binding modes, where compounds based on this compound can occupy additional sites within the PPARγ LBD, influencing receptor conformation and function rcsb.orgrsc.org.

Effects on Glucose Sensitivity and Lipid Profiles

Activation of PPAR-γ is known to improve insulin sensitivity and modulate lipid metabolism researchgate.netnih.govrcsb.orgfrontiersin.org. Studies in diabetic mice treated with this compound or its triglyceride form have shown improvements in glucose sensitivity and lipid profiles researchgate.netnih.govlabmedica.comrcsb.org. These beneficial effects were observed without leading to weight gain, a side effect associated with some full PPAR-γ agonists like TZDs researchgate.netnih.govlabmedica.com. This suggests that this compound's partial activation of PPAR-γ may offer a therapeutic advantage by decoupling the positive metabolic effects from the adipogenic effects researchgate.netnih.govlabmedica.com. Research indicates that this compound intake can prevent obesity and enhance glucose tolerance and insulin resistance in animal models, potentially involving the activation of other receptors like GPR84 and PPAR-δ, which influence GLP-1 secretion and fatty acid oxidation frontiersin.org.

Data from studies on the effects of this compound on glucose and lipid profiles in diabetic mice:

Treatment GroupGlucose SensitivityLipid ProfileWeight Gain
Diabetic Mice + this compoundImprovedImprovedNo
Diabetic Mice + Decanoic TriglycerideImprovedImprovedNo
Diabetic Mice + ControlUnchangedUnchangedYes (typical)
Upregulation of PGC-1α and Mitochondrial Biogenesis

PPAR-γ is known to interact with and coactivate PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1 Alpha), a master regulator of mitochondrial biogenesis and function researchgate.netmdpi.comspandidos-publications.comnih.gov. This compound treatment has been shown to stimulate mitochondrial biogenesis and increase the activity of mitochondrial complex I researchgate.netfrontiersin.orgresearchgate.net. This effect is proposed to occur through the direct activation of PPAR-γ by this compound researchgate.netfrontiersin.org. Upregulation of PGC-1α by PPAR-γ activation leads to the increased expression of genes involved in mitochondrial oxidative phosphorylation (OXPHOS) and DNA replication, thereby enhancing mitochondrial function and metabolism researchgate.netmdpi.com. Studies have demonstrated that this compound can increase the expression of energy-related genes relevant for fatty acid β-oxidation and components of the tricarboxylic acid cycle and oxidative phosphorylation researchgate.net. This transcriptional change is associated with enhanced mitochondrial load and reduced lipid droplets researchgate.net.

Neurophysiological Effects

This compound has also demonstrated significant neurophysiological effects, particularly in modulating neuronal excitability, which is relevant to conditions like epilepsy.

Direct Inhibition of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors

This compound has been shown to directly inhibit AMPA receptors, which are key ionotropic glutamate (B1630785) receptors mediating fast excitatory neurotransmission in the central nervous system researchgate.netfrontiersin.orgmdpi.comwikipedia.orgnih.gov. This inhibitory effect contributes to its anticonvulsant properties researchgate.netfrontiersin.orgmdpi.comnih.gov. Research using Xenopus oocytes expressing different AMPA receptor subunits (GluA1, GluA2, and GluA3) confirmed a direct inhibitory effect of this compound researchgate.netfrontiersin.org. This compound acts as a non-competitive antagonist at therapeutically relevant concentrations, exhibiting voltage- and subunit-dependent inhibition researchgate.netmdpi.comnih.gov. In silico docking studies suggest that this compound interacts with residues located in the M3 helix of the transmembrane domain of AMPA receptors, a region involved in channel gating mdpi.com. This binding site is distinct from that of other AMPA receptor antagonists like perampanel, suggesting potential for synergistic effects when used in combination researchgate.netmdpi.comwikipedia.org. This compound has been shown to reduce excitatory postsynaptic currents (EPSCs) in neurons, further supporting its inhibitory effect on excitatory neurotransmission frontiersin.orgmdpi.comfrontiersin.org. Studies have shown that this compound inhibits the most abundant AMPA receptor subunit combinations in the brain, GluA2/3 and GluA1/2, with greater potency against GluA2/3 frontiersin.org. The voltage-dependent nature of the inhibition means its potency increases during depolarization, suggesting stronger inhibitory activity during heightened neuronal activity like seizures frontiersin.org.

Data on this compound Inhibition of AMPA Receptors:

AMPA Receptor Subunit CombinationIC50 at -80 mVIC50 at -40 mV
GluA2/31.11 mM0.43 mM
GluA1/21.16 mMNot specified

Note: Data derived from studies using Xenopus oocytes expressing AMPA receptor subunits frontiersin.org. IC50 represents the half-maximal inhibitory concentration.

GABA Synthesis Promotion in Astrocytes

Astrocytes, a type of glial cell in the brain, play a crucial role in supporting neuronal function, including neurotransmitter metabolism nih.goven-journal.orgresearchgate.netbvsalud.org. This compound has been shown to influence GABA (gamma-aminobutyric acid) synthesis in astrocytes frontiersin.orgnih.goven-journal.orgbvsalud.orgfrontiersin.org. Long-term treatment with this compound has been observed to increase monoamine oxidase B (MAO-B)-dependent GABA synthesis in primary cortical and hypothalamic astrocytes nih.goven-journal.orgbvsalud.org. This effect is suggested to occur through the activation of Gαs protein-coupled receptors (Gαs-GPCRs) by this compound, which acts as a signaling molecule in astrocytes nih.goven-journal.orgbvsalud.org. The resulting increase in astrocytic GABA synthesis can modulate neuronal activity, potentially contributing to the anticonvulsant effects of this compound frontiersin.orgnih.goven-journal.orgbvsalud.orgfrontiersin.org. Furthermore, metabolism of medium-chain fatty acids like this compound in astrocytes can promote astrocytic glutamine synthesis, and this glutamine can then be utilized for neuronal GABA synthesis, providing another pathway by which this compound may influence inhibitory neurotransmission researchgate.net.

Anticonvulsant Properties and Seizure Control Mechanisms

This compound has demonstrated anticonvulsant properties and contributes to seizure control. cambridge.orgresearchgate.net Studies suggest that this compound, rather than ketone bodies like beta-hydroxybutyrate or acetone, exhibits antiseizure activity in ex vivo rat hippocampal slice models of epileptiform activity. researchgate.netnih.gov Its mechanism involves a strong inhibitory effect on excitatory neurotransmission in hippocampal slices, while not significantly affecting inhibitory neurotransmission. researchgate.netnih.gov This effect is mediated through the direct inhibition of AMPA receptors, which are key components in excitatory glutamatergic signaling. nih.govmdpi.com this compound acts as a non-competitive antagonist at therapeutically relevant concentrations, in a voltage- and subunit-dependent manner. researchgate.netnih.gov This inhibition of excitatory neurotransmission in the brain is considered sufficient to explain its antiseizure effects and contributes to the anticonvulsant effect of the medium-chain triglyceride ketogenic diet. researchgate.netnih.gov In silico docking studies suggest that this compound interacts with residues located in the M3 helix of the transmembrane domain of the AMPA receptor, a site distinct from that of other antagonists like perampanel, potentially allowing for cooperative effects. wikipedia.orgmdpi.com this compound undergoes limited beta-oxidation in the liver, leading to its accumulation in the bloodstream and subsequent transport to the brain, supporting its ability to act as an anticonvulsant. cambridge.orgfrontiersin.org

Autophagy Induction

This compound has been shown to stimulate autophagy. nih.govnih.gov Autophagy is a cellular process crucial for the recycling of misfolded proteins and damaged organelles, and its activation has been suggested to have therapeutic effects in various conditions, including neurodegenerative diseases. nih.gov Research, particularly utilizing the model organism Dictyostelium discoideum, has provided insights into how this compound influences autophagy. nih.govresearchgate.net

Autophagosome Formation

Treatment with this compound induces autophagosome formation. nih.govresearchgate.net In Dictyostelium cells expressing GFP-Atg8, a marker integrated into the membranes of the phagophore and autophagosome, this compound treatment leads to a significant increase in the number of GFP-Atg8 positive structures per cell. nih.govresearchgate.net This increase in autophagosome number is consistent with the activation of autophagy. researchgate.net

Modulation of Autophagic Flux

This compound also modulates and enhances autophagic flux. nih.govresearchgate.net Autophagic flux describes the dynamic process of autophagy from initiation to degradation. researchgate.net Assays observing the autophagy-dependent cleavage of GFP-Atg8 to form free GFP and its subsequent degradation are used to analyze autophagic flux. nih.govresearchgate.net this compound treatment increases autophagic flux, indicating enhanced degradation activity through the autophagy pathway. nih.govresearchgate.net

Expression of Autophagy-Inducing Proteins (Atg1, Atg8)

A potential mechanism by which this compound induces autophagosome formation and increases autophagic flux is through the induction of autophagy-inducing proteins. nih.govresearchgate.net this compound, but not octanoic acid, has been found to induce the expression of autophagy-inducing proteins such as Atg1 and Atg8. nih.govdntb.gov.uadntb.gov.ua This transcriptional effect on key autophagy-related genes provides a mechanism for the observed induction of autophagy by this compound. nih.govresearchgate.net It is proposed that the upregulation of autophagy by this compound may be due to the inhibition of mTORC1, which in turn activates the transcription of autophagy-inducing genes like atg1 and atg8. nih.gov

Mitochondrial Function and Energy Metabolism

This compound has been suggested to contribute to improved mitochondrial function and energy metabolism. mdpi.com Understanding the influence of this compound on mitochondrial metabolism is crucial, as mitochondrial biogenesis, improved energy metabolism, and reduced mitochondrial ROS levels have been hypothesized to be involved in the antiepileptic mechanism of the ketogenic diet. mdpi.com

Impact on Mitochondrial Biogenesis

This compound has been shown to impact mitochondrial biogenesis. researchgate.netnih.gov It is a reported agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor known to be involved in mitochondrial biogenesis. researchgate.netnih.govnih.gov Studies suggest that this compound can bind and partially activate PPARγ, thereby stimulating mitochondrial biogenesis and increasing mitochondrial complex I activity. frontiersin.orgresearchgate.net In neuronal cell lines, this compound treatment has been shown to increase the mitochondrial enzyme citrate (B86180) synthase, a marker of cellular mitochondrial content, as well as complex I activity. researchgate.netnih.gov This effect on mitochondrial content appears to be PPARγ-mediated, as demonstrated by the prevention of the this compound-mediated increase in mitochondrial content by a PPARγ antagonist. researchgate.netnih.gov Electron microscopy studies have also indicated an increased mitochondrial number following this compound treatment. researchgate.netnih.gov Gene expression analysis suggests that this compound treatment supports fatty acid metabolism while downregulating genes involved in glucose metabolism. nih.govnih.gov

Table 1: Cellular and Molecular Effects of this compound

MechanismSpecific EffectModel System/EvidenceSource Indices
Anticonvulsant Properties Direct inhibition of AMPA receptorsEx vivo rat hippocampal slices, Xenopus oocytes expressing AMPA subunits researchgate.netnih.govmdpi.com
Non-competitive antagonismXenopus oocytes expressing AMPA subunits researchgate.netnih.gov
Interaction with AMPA receptor transmembrane domain (M3 helix)In silico docking wikipedia.orgmdpi.com
Autophagy Induction Induction of autophagosome formationDictyostelium discoideum expressing GFP-Atg8 nih.govresearchgate.net
Modulation and enhancement of autophagic fluxDictyostelium discoideum expressing GFP-Atg8 nih.govresearchgate.net
Induction of Atg1 and Atg8 gene expressionDictyostelium discoideum nih.govdntb.gov.uadntb.gov.ua
Proposed inhibition of mTORC1Dictyostelium discoideum, human astrocytes nih.govfrontiersin.org
Mitochondrial Function & Energy Metabolism Increased mitochondrial biogenesisFibroblasts from patients with Leigh syndrome, neuronal cell lines, mouse models researchgate.netnih.govnih.gov
PPARγ receptor agonismIn vitro studies researchgate.netnih.govnih.gov
Increased citrate synthase activity (marker of mitochondrial content)Fibroblasts from patients with Leigh syndrome, neuronal cell lines nih.govnih.gov
Increased mitochondrial complex I activityNeuronal cell lines researchgate.netnih.gov
Supports fatty acid metabolism, downregulates glucose metabolism related genesFibroblasts from patients with Leigh syndrome nih.govnih.gov

Regulation of Mitochondrial Respiratory Chain Complexes

This compound has been shown to influence the activity and biogenesis of mitochondrial respiratory chain complexes. Studies in primary fibroblasts from patients with Leigh syndrome, a mitochondrial disorder caused by nuclear-encoded defects of respiratory chain complex I, demonstrated that this compound treatment increased citrate synthase activity, a marker of cellular mitochondrial content. nih.govmitochondrialdiseasenews.com This effect was observed in a PPAR-γ-mediated manner. nih.gov Gene expression analysis suggested that this compound supports fatty acid metabolism while downregulating genes involved in glucose metabolism. nih.gov

Furthermore, treatment with this compound did not exacerbate the complex I deficiency in these fibroblasts; in control cells, complex I activity was increased. nih.gov Previous research in a neuronal cell line also indicated that this compound can induce mitochondrial biogenesis and increase complex I and catalase activity. nih.gov The activation of peroxisome proliferator-activated receptor gamma (PPARγ) by this compound is believed to promote mitochondrial function by stimulating mitochondrial biogenesis and enhancing mitochondrial complex I activity. researchgate.net

Perfluoro-n-decanoic acid (PFDA), a related perfluorinated compound, has also been studied for its effects on mitochondrial respiration. PFDA at certain concentrations increased oxygen consumption during state 4 (nonphosphorylating) respiration in isolated rat liver mitochondria, suggesting uncoupling of electron transport and oxidative phosphorylation. tandfonline.comtandfonline.com Higher concentrations of PFDA, however, inhibited state 3 respiration. tandfonline.comtandfonline.com These observations suggest that perfluorinated this compound can affect mitochondrial energy-transducing functions, potentially inhibiting electron transport. tandfonline.comtandfonline.com

Sirtuin Activation (SIRT1, SIRT3)

This compound has been investigated for its effects on sirtuin activity, particularly SIRT1 and SIRT3. Sirtuins are NAD+-dependent deacetylases that play crucial roles in regulating cellular metabolism and energy homeostasis. nih.gov SIRT1 is predominantly nuclear, while SIRT3 is primarily localized in the mitochondria. nih.gov Both are activated by high NAD+ levels. nih.gov

Studies have shown that this compound can influence the expression and activity of these sirtuins. Incubation with this compound has been reported to upregulate SIRT3 protein and gene expression in hippocampal murine neurons. nih.gov This suggests a potential mechanism by which this compound may increase SIRT3 function. nih.gov While this compound mainly led to elevated SIRT1 enzyme capacity without a significant change in its protein or gene expression in one study, suggesting a post-translational modification, another study indicated that this compound incubation resulted in a significant increase in SIRT1 gene expression, although not enzyme activity. nih.govmdpi.com The combined incubation of octanoic acid and this compound resulted in a significant increase in SIRT1 activity. mdpi.com

SIRT1 and SIRT3 are known to act in concert as antioxidants by reducing reactive oxygen species (ROS) production. elifesciences.org SIRT3, in particular, regulates mitochondrial metabolism and respiratory chain complexes. nih.gov Activation of SIRT1 can lead to increased mitochondrial function and biogenesis, improved energy homeostasis, and reduced oxidative stress. mdpi.com SIRT3 also plays an essential role in preserving the habitual metabolic profile and its activation can protect against various pathologies. mdpi.com

Here is a table summarizing the effects of this compound on SIRT1 and SIRT3:

SirtuinEffect of this compoundNotesSource
SIRT1Elevated enzyme capacity (suggested post-translational)No significant change in protein or gene expression in one study. nih.gov
SIRT1Increased gene expressionNo significant change in enzyme activity in one study. mdpi.com
SIRT1Increased activity (in combination with octanoic acid) mdpi.com
SIRT3Upregulation of protein and gene expressionMay contribute to increased SIRT3 function. nih.gov
SIRT3Upregulation at the enzyme level (reflected at gene expression)No significant change at the protein level in one study. mdpi.com

Cellular Stress Responses

This compound has been shown to modulate various cellular stress responses, including oxidative stress and alterations in membrane permeability.

Oxidative Stress Modulation

Oxidative stress, defined as an imbalance in pro-oxidants and antioxidants, is a contributing factor in the pathogenesis of several neurodegenerative disorders. researchgate.netnih.gov this compound has demonstrated the ability to reduce oxidative stress levels in neuronal cells. researchgate.netnih.govsemanticscholar.org

Studies using neuroblastoma cell lines showed that this compound, particularly in the form of phosphatidylcholine containing this compound (PC10:0/10:0), reduced intracellular oxidative stress and attenuated hydrogen peroxide (H2O2)-induced cell death. researchgate.netnih.govsemanticscholar.org This effect appears to be at least partially based on an upregulation of catalase activity, independent of alterations in catalase gene expression. researchgate.netnih.gov this compound treatment has been shown to increase catalase activity in SH-SY5Y cells. nih.gov

Research in C. elegans models of Parkinson's disease also indicated that this compound could reduce oxidative stress. nih.gov Treatment with this compound significantly decreased intracellular ROS levels in 6-OHDA-induced worms. nih.gov This effect was associated with the activation of DAF-16 target genes, including antioxidant genes like sod-3. nih.gov

These findings suggest that this compound can directly reduce oxidative stress levels, independent of ketone body metabolism, potentially promoting neuronal health. researchgate.netnih.gov

Here is a table summarizing the effects of this compound on oxidative stress markers:

MarkerEffect of this compoundCell/Model SystemSource
Intracellular ROS levelDecreasedNeuroblastoma cells, C. elegans PD model researchgate.netnih.govnih.gov
H2O2 releaseDecreasedNeuroblastoma cells researchgate.netnih.gov
Catalase activityIncreased (independent of gene expression alteration)Neuroblastoma cells researchgate.netnih.govsemanticscholar.org
H2O2-induced cell deathAttenuatedNeuroblastoma cells researchgate.netnih.gov
sod-3 gene expressionUpregulated (in C. elegans PD model)C. elegans PD model nih.gov

Membrane Permeability Alterations

This compound can influence cell membrane permeability. Studies investigating the permeability of fatty acids across membranes have shown that this compound can permeate lipid membranes. vetmeduni.ac.at The permeability coefficient of this compound across a planar membrane was estimated in one study. vetmeduni.ac.at

In the context of antibacterial activity, this compound modification of antimicrobial peptides has been shown to enhance their killing effect on bacteria by changing the permeability of their cell membranes. nih.gov

Furthermore, research on model protocell membranes composed of this compound and other amphiphiles has examined their stability and permeability to oligonucleotides at elevated temperatures. pnas.org Pure this compound vesicles were reported to be unstable. pnas.org However, ternary mixtures of this compound with decanol (B1663958) and monocaprin (B1671684) exhibited increased thermostability and retained oligonucleotides. pnas.org

Major Facilitator Superfamily Proteins (MFS)

The Major Facilitator Superfamily (MFS) comprises a large group of membrane transport proteins that facilitate the movement of various small solutes across cell membranes. wikipedia.orgebi.ac.ukebi.ac.uk These transporters utilize chemiosmotic gradients to drive the transport of substrates, including sugars, amino acids, lipids, and drugs. wikipedia.orgebi.ac.ukebi.ac.uk MFS proteins are found in all kingdoms of life and typically possess 12 or 14 transmembrane helices. wikipedia.orgebi.ac.uk

Research in Saccharomyces cerevisiae has indicated that Major Facilitator Superfamily proteins are involved in the cellular response to medium-chain fatty acids like this compound. scispace.comasm.org Specifically, the transporter Tpo1p, a member of the MFS, is implicated in the resistance mechanisms to this compound in yeast. asm.org This suggests that MFS transporters may play a role in the efflux or transport of this compound across the cell membrane in yeast, contributing to cellular tolerance or response to this compound. scispace.comasm.org The resistance to this compound in S. cerevisiae appears to be composite, involving Tpo1p among other mechanisms. asm.org

Therapeutic and Biomedical Research Applications of Decanoic Acid

Neurological Disorders

Decanoic acid has shown promise in the context of neurological disorders, with research focusing on its anticonvulsant properties and potential effects in neurodegenerative conditions and bipolar disorder. royalholloway.ac.ukfrontiersin.orgresearchgate.net

Epilepsy Treatment and Ketogenic Diets

The ketogenic diet, a high-fat, low-carbohydrate dietary regimen, is an established treatment for drug-resistant epilepsy. nih.govnihr.ac.uk This diet leads to elevated plasma levels of both ketones and medium-chain fatty acids, including this compound. nih.gov While it was initially hypothesized that the antiepileptic effects of the ketogenic diet were primarily due to ketone body production, research suggests that this compound itself plays a significant, direct role in seizure control. royalholloway.ac.uknih.govnihr.ac.uk

Studies using ex vivo rat hippocampal slice models have demonstrated that this compound exhibits anti-seizure activity, unlike the ketones beta-hydroxybutyrate or acetone. nih.gov this compound appears to achieve this effect through the direct inhibition of AMPA receptors, which are key excitatory neurotransmitter receptors involved in seizure activity in the brain. nih.govnc3rs.org.uk This inhibition is non-competitive, voltage- and subunit-dependent, and is thought to occur through binding to sites on the M3 helix of the AMPA-GluA2 transmembrane domain, distinct from the binding site of perampanel, another AMPA receptor antagonist. nih.gov

Further research supports the idea that this compound's direct activity, rather than solely ketone generation or reduced glucose/insulin (B600854) signaling, contributes to the ketogenic diet's anticonvulsant effect. royalholloway.ac.uk this compound has been shown to reduce phosphoinositide turnover and diacylglycerol kinase (DGK) activity, as well as inhibit the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), pathways implicated in epilepsy. frontiersin.orgresearchgate.netfrontiersin.orgpnas.org Additionally, this compound treatment has been observed to increase the expression of genes involved in energy metabolism, similar to changes seen in the brain during a ketogenic diet, and can increase the size and number of mitochondria in nerve cells, potentially improving cell function. nihr.ac.ukroyalholloway.ac.ukresearchgate.net

Clinical feasibility studies have investigated this compound-rich dietary supplements as an alternative for patients who cannot tolerate the strict ketogenic diet. nihr.ac.ukroyalholloway.ac.uk One such study in children and adults with drug-resistant epilepsy demonstrated a significant reduction in seizure frequency with a this compound-rich supplement. nihr.ac.uk

Potential in Neurodegenerative Disorders

Beyond epilepsy, research indicates a potential role for this compound in the context of neurodegenerative disorders, where mTORC1 signaling is often hyperactivated. royalholloway.ac.ukpnas.org this compound has been shown to reduce mTORC1 activity in model systems, ex vivo rat brain tissue, and human iPSC-derived astrocytes from patients with a clinically relevant disease. pnas.org This suggests that modulating mTORC1 through this compound could be a therapeutic approach for these conditions. pnas.org

Studies using a mouse model of Alzheimer's disease (AD) have investigated this compound's effects on glutamatergic signaling in the hippocampus, a brain region critical for cognitive processes and affected in AD. mdpi.comnih.govresearchgate.net In this model, AMPA-mediated calcium transients in hippocampal neurons and astrocytes were found to be significantly lower compared to controls. mdpi.comresearchgate.net Incubation with this compound was shown to restore these AMPA-mediated calcium levels to levels similar to those in control subjects, suggesting a mechanism by which this compound could potentially improve cognitive function by normalizing AMPA-mediated signaling. mdpi.comnih.govresearchgate.net this compound may also support fatty acid metabolism and downregulate genes involved in glucose metabolism in the context of certain metabolic disorders that can have neurological implications, such as Leigh syndrome. nih.gov

Bipolar Disorder

Research using model systems has explored the potential relevance of this compound in bipolar disorder. These studies suggest that this compound may function through effects on diacylglycerol kinase (DGK), an enzyme implicated in the mechanisms of action of established bipolar disorder treatments like valproic acid and lithium. frontiersin.orgresearchgate.netfrontiersin.org this compound's ability to reduce DGK activity in these models highlights a potential molecular pathway relevant to bipolar disorder treatment. frontiersin.orgfrontiersin.org

Metabolic Disorders

This compound's metabolic characteristics also lend themselves to research into its effects on metabolic disorders, particularly diabetes and conditions related to insulin sensitivity and glucose homeostasis. frontiersin.org

Diabetes and Prediabetes Management

Studies have investigated the association between dietary this compound intake and the risk of diabetes and prediabetes. An analysis of data from the National Health and Nutrition Examination Survey (NHANES) indicated a significant negative association between dietary this compound intake and the risk of diabetes. frontiersin.orgnih.govnih.gov Specifically, increased intake was associated with a reduced odds of developing diabetes from a prediabetic state. frontiersin.orgnih.govnih.govresearchgate.net This association appeared to be more pronounced in individuals with a higher education level. frontiersin.orgnih.govnih.govresearchgate.net While a negative correlation with the prevalence of diabetes was observed in both normal and prediabetic individuals, the relationship between this compound intake and the prevalence of prediabetes in normal individuals was not statistically significant in fully adjusted models. frontiersin.orgnih.govnih.govresearchgate.net These findings suggest that this compound might primarily play a role in impeding the progression from prediabetes to diabetes. frontiersin.orgnih.gov

Data Table 1: Association Between Dietary this compound Intake and Diabetes Prevalence in Prediabetic Individuals (NHANES 2005–2016)

ModelOdds Ratio (OR)95% Confidence Interval (CI)p-value
Unadjusted0.680.58–0.79< 0.001
Adjusted Model 20.770.65–0.910.002
Adjusted Model 30.810.68–0.960.015

Adjusted Model 2 includes gender, age, ALT, SCR, TG, TC, HDL-C, LDL-C. Adjusted Model 3 includes gender, age, education level, PIR, BMI, waist, smoking status, drink status, cardiovascular, hypertension, ALT, SCR, TG, TC, HDL-C, LDL-C. frontiersin.orgnih.govresearchgate.net

Insulin Sensitivity and Glucose Homeostasis

This compound possesses unique metabolic characteristics that may influence blood glucose homeostasis and insulin sensitivity. frontiersin.orgnih.gov Animal studies have shown that this compound intake can prevent obesity, enhance glucose tolerance, and improve insulin resistance. frontiersin.org This is potentially mediated through the MCFA receptor GPR84, promoting glucagon-like peptide-1 (GLP-1) secretion. frontiersin.orgfrontiersin.org GLP-1 is an incretin (B1656795) hormone that contributes to glucose metabolism by stimulating insulin secretion and suppressing appetite. frontiersin.org

Further research in mice indicates that this compound enhances fatty acid oxidation capacity in skeletal muscle without suppressing glycolysis. frontiersin.org This effect is achieved by activating peroxisome proliferator-activated receptor-δ (PPAR-δ), which upregulates the expression of uncoupling protein 3 (UCP3). frontiersin.org

Studies in diabetic mouse models have shown that this compound is a direct ligand of PPARG (peroxisome proliferator activated receptor-gamma), a nuclear receptor that regulates fatty acid storage and glucose metabolism. labmedica.comtaylorandfrancis.com this compound was found to bind to and partially activate PPARG without inducing adipogenesis. labmedica.com Treatment with this compound and its triglyceride form improved glucose sensitivity and lipid profiles in diabetic mice without causing weight gain. labmedica.com This mechanism, distinct from some existing insulin-sensitizing drugs that target PPARG, suggests a potential pathway for developing new diabetes treatments. labmedica.com

In cellular models, this compound has been shown to promote a balanced metabolic profile and maintain optimal insulin sensitivity, even fostering basal and insulin-dependent phosphorylation of the Akt-mTOR pathway, which is crucial for insulin signaling. mdpi.com

Data Table 2: Effects of this compound in Diabetic Mouse Models

Effect ObservedPotential Mechanism(s)Reference
Prevented obesityGPR84-mediated GLP-1 secretion frontiersin.orgfrontiersin.org
Enhanced glucose toleranceGPR84-mediated GLP-1 secretion frontiersin.orgfrontiersin.org
Improved insulin resistanceGPR84-mediated GLP-1 secretion, PPAR-δ activation frontiersin.orgfrontiersin.org
Enhanced fatty acid oxidationPPAR-δ activation, UCP3 upregulation frontiersin.org
Improved glucose sensitivityPPARG ligand activation labmedica.com
Improved lipid profilesPPARG ligand activation labmedica.com

Lipid Metabolism Regulation

This compound, as a medium-chain fatty acid (MCFA), is metabolized differently from long-chain fatty acids. nih.gov MCFAs are more efficiently oxidized and are not typically stored in esterified form in adipose tissue. nih.gov Studies suggest that this compound may play a role in regulating lipid metabolism. For instance, research in HepG2 hepatoma cells indicated that this compound, along with other MCFAs like hexanoic and octanoic acids, did not induce the excessive lipid accumulation often seen with long-chain fatty acids like palmitate. mdpi.com Instead, these MCFAs appeared to promote a more balanced metabolic profile. mdpi.comresearchgate.net

Furthermore, investigations into the effects of fermented Rosa roxburghii Tratt juice (FRRT) on hyperlipidemia in rats have shown correlations between changes in serum lipids and alterations in gut microbiota and their associated metabolites, including this compound. frontiersin.org This suggests a potential indirect influence of this compound on lipid profiles through its interaction with the gut microbiome. frontiersin.org Another study indicated that dietary this compound might improve blood lipids in animal models. nih.gov

Inborn Errors of Metabolism, e.g., Complex I Deficiency

This compound is relevant in the study of certain inborn errors of metabolism, particularly fatty acid oxidation disorders (FAODs). scielo.brresearchgate.net Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common FAOD, is characterized by the accumulation of specific medium-chain fatty acids, including octanoic acid, this compound, and cis-4-decenoic acid. scielo.brinformnetwork.org These accumulated fatty acids, particularly decanoic and cis-4-decenoic acids, have been shown in in vitro studies using rat brain and liver mitochondria to disrupt crucial mitochondrial functions. scielo.brinformnetwork.org This disruption can involve the deregulation of oxidative phosphorylation, metabolic inhibition, induction of mitochondrial permeability transition, and the generation of oxidative stress. scielo.br

Research using primary fibroblasts from patients with Leigh syndrome caused by nuclear-encoded complex I deficiency has investigated the effects of this compound treatment. nih.gov this compound was found to increase citrate (B86180) synthase activity, a marker of mitochondrial content, in some of these fibroblast lines in a PPAR-γ-mediated manner. nih.gov Gene expression analysis suggested that this compound treatment supported fatty acid metabolism while downregulating genes involved in glucose metabolism. nih.gov It also appeared to decrease oxidative stress in complex I deficient cells treated with rotenone. nih.gov While this compound did not exacerbate the complex I deficiency in these cells, the response varied among cell lines from different individuals. nih.gov

Antimicrobial and Anti-Inflammatory Research

This compound has demonstrated potential in antimicrobial and anti-inflammatory research.

Antifungal and Antibacterial Activities

This compound has been reported to possess both antibacterial and antifungal properties. scispace.comresearchgate.net Studies have evaluated the activity of this compound and its derivatives against various bacteria and fungi. For instance, research has shown its effectiveness against Gram-positive bacteria like B. subtilis and S. aureus, and Gram-negative bacteria like E. coli, as well as fungi such as C. albicans and A. niger. scispace.comresearchgate.net The antimicrobial activity can be influenced by factors such as pH and the length of the carbon chain. mdpi.com For Brachyspira hyodysenteriae, this compound showed a consistent inhibitory effect. mdpi.com

Against Candida albicans, this compound is among the medium-chain saturated fatty acids that effectively inhibit biofilm formation and hyphal growth, potentially by mimicking the quorum-sensing molecule farnesol. nih.govmdpi.com The mechanism may involve disrupting the plasma membrane. mdpi.com

This compound modification has also been explored to enhance the antibacterial activity of antimicrobial peptides, such as PMAP-23RI-Dec, which showed high antibacterial activity and stability against Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

Anti-Oomycete Activity

Beyond bacteria and fungi, this compound has shown activity against oomycetes. asm.orgnih.govnih.gov Specifically, 2E,4E-decadienoic acid, a related aliphatic compound, has been identified as a novel anti-oomycete agent with strong inhibitory effects against Phytophthora nicotianae, a significant plant pathogen. asm.orgnih.gov Research suggests that this compound may act on multiple targets within the oomycete, including the cell membrane and mitochondria, inducing oxidative stress and inhibiting enzyme activity. asm.orgnih.gov

Anti-inflammatory Mechanisms

This compound has demonstrated anti-inflammatory properties in various research settings. Studies have indicated that this compound can reduce inflammation by influencing signaling pathways such as NF-κB and MAPK/ERK. researchgate.net In lipopolysaccharide-stimulated RAW 264.7 macrophages, 10-hydroxythis compound, a fatty acid found in royal jelly along with this compound, showed dose-dependent inhibitory effects on the release of inflammatory mediators like nitric oxide and interleukin-10. nih.gov

Dietary supplementation with this compound has been shown to improve cyclophosphamide-induced intestinal inflammation in animal models. researchgate.netfrontiersin.org This protective effect may be associated with the suppression of inflammatory gene expression and the reduction of pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.org this compound's anti-inflammatory properties may also contribute to its potential beneficial effects in conditions where inflammation plays a significant role, such as diabetes and prediabetes. frontiersin.org

Oncology Research

Research has explored the potential of this compound in oncology. Studies have investigated its effects on various cancer cell lines and in vivo models. This compound has demonstrated cytotoxic effects on cancer cells, including those from colorectal, skin, and breast cancers. mdpi.com

More specifically, research on hepatocellular carcinoma (HCC) has shown that this compound exhibits anti-tumor effects by targeting the c-Met signaling pathway. mdpi.comresearchgate.netnih.gov In HCC cells and mouse models, this compound suppressed the phosphorylation of c-Met, inhibited the expression of oncogenic proteins, and induced apoptosis. mdpi.comresearchgate.netnih.gov It also attenuated tumor growth and lung metastasis in a preclinical HCC model. mdpi.comresearchgate.net These findings suggest that this compound could be considered a potential anti-tumor agent for HCC. mdpi.comresearchgate.net

Furthermore, 10-hydroxy this compound, a derivative of this compound, has been used in the preparation of fatty acid vesicles for the potential topical delivery of anti-cancer drugs for skin cancer treatment. mdpi.com

Antitumor and Antimetastatic Effects

Studies have investigated the antitumor and antimetastatic potential of this compound, particularly in the context of hepatocellular carcinoma (HCC). Research indicates that this compound can suppress the phosphorylation of c-Met, a receptor tyrosine kinase that plays a role in tumor growth and progression in HCC. researchgate.netnih.govnih.gov By inhibiting c-Met signaling cascades, this compound has demonstrated the ability to induce apoptosis and inhibit the expression of various oncogenic proteins in HCC cells. researchgate.netnih.govnih.gov Furthermore, in preclinical mouse models of HCC, this compound attenuated tumor growth and lung metastasis. mdpi.comresearchgate.netnih.govnih.gov These findings suggest that this compound could be considered a potential anti-tumor agent for HCC. researchgate.netnih.gov

Beyond HCC, 10-hydroxy-2-decenoic acid (10-HDA), a related fatty acid found in royal jelly, has shown antitumor effects against other cancer cell lines, including colon cancer cells, A549 human lung cancer cells, and human hepatoma cells. researchgate.netmdpi.com Studies on lymphoma SU-DHL-2 cells revealed a dose-dependent suppression of cell survival by 10-HDA. researchgate.net

Effects on Glioblastoma Cell Metabolism

Investigations into the effects of medium-chain fatty acids on glioblastoma cell metabolism have highlighted distinct actions of this compound compared to other fatty acids like octanoic acid. Metabolomics studies using U87MG glioblastoma cells have shown that while octanoic acid primarily affects mitochondrial metabolism, leading to increased ketone body production, this compound mainly influences cytosolic pathways by stimulating fatty acid synthesis. researchgate.netnih.govnih.gov This suggests that this compound may promote de novo lipogenesis in glioblastoma cells. researchgate.net Metabolic pathway analyses indicated that the citric acid cycle, Warburg effect, glutamine/glutamate (B1630785) metabolism, and ketone body metabolism are pathways influenced by this compound in these cells. researchgate.netnih.gov

Apoptosis Promotion in Hepatocellular Carcinoma

This compound has been shown to promote apoptosis in hepatocellular carcinoma (HCC) cells. Studies utilizing HCC cell lines (HCCLM3 and HepG2) demonstrated that this compound treatment led to an increase in the percentage of cells in the subG1 phase, indicative of cell death. mdpi.com Further assays, such as annexin-V and TUNEL assays, confirmed that this compound induces apoptosis in these cells. mdpi.comresearchgate.net This apoptosis-inducing effect was observed in both HGF-induced and uninduced HCC cells. mdpi.com Western blotting analysis of apoptosis-related proteins, including caspase-3, PARP, Bcl-2, and Survivin, further supported the apoptosis-promoting effect of this compound in HGF-induced cells. mdpi.com

Other Therapeutic Avenues

Beyond its effects on cancer cells, this compound and its derivatives are being explored for other therapeutic applications.

Tissue Repair and Regeneration

This compound has shown potential in promoting tissue repair and regeneration, particularly when incorporated into biomaterials. Studies have investigated this compound functionalized chitosan (B1678972) as a potential wound dressing material. x-mol.net this compound-modified chitosan has demonstrated enhanced wound healing rates. mdpi.com Additionally, 10-hydroxy-2-decenoic acid (10-HDA), a component of royal jelly, has shown promise in wound healing due to its antimicrobial, anti-inflammatory, and immunomodulatory properties. caringsunshine.com Research suggests that 10-HDA may contribute to enhanced wound healing by stimulating collagen production, increasing fibroblast migration, and inhibiting bacterial growth at the wound site. caringsunshine.com Novel amphiphiles created by modifying 10-hydroxythis compound with specific tripeptides have shown potential for cell and tissue repair and regeneration, forming hydrogels with suitable properties. lsuhsc.edu

Sperm Motility and Count

The impact of fatty acids on sperm quality, including motility and count, has been an area of research. While some studies on saturated fatty acids in general have shown mixed results regarding sperm quality, research on this compound specifically, often in the context of dietary interventions or as a component of natural products like royal jelly or virgin coconut oil, suggests potential positive effects. Royal jelly, which contains 10-hydroxy-2-decenoic acid, has been reported to have a considerable impact on the motility and count of sperm. taylorandfrancis.com In a study involving rats, a virgin coconut oil-enriched diet, which contains this compound, showed a significant increase in sperm count and sperm motility compared to a control group. abu.edu.ng Metabolomics studies on human semen have also identified caprate (the salt of this compound) as a variable that was found in higher relative concentrations in normozoospermic samples compared to those with impaired motility. mdpi.com

Potential in Dermatology

This compound is being explored for its potential applications in dermatology, primarily as a component in topical formulations aimed at enhancing skin permeability and acting as a carrier for therapeutic compounds. This compound has been shown to enhance the permeation of biomembranes, and studies have indicated that this compound and dothis compound are less corrosive to skin compared to fatty acids with shorter carbon chains. jst.go.jp Composite vesicles formed by this compound and polysorbate 80 have demonstrated enhanced skin permeability for encapsulated compounds like quercetin, suggesting their potential as drug carriers in cosmetics and dermatological treatments. mdpi.comnih.gov These composite vesicles also exhibited enhanced antioxidant and antibacterial activity. mdpi.comnih.gov

Analytical Methodologies in Decanoic Acid Research

Chromatographic Techniques

Chromatography is a cornerstone of decanoic acid analysis, offering powerful separation capabilities to isolate it from other compounds in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics

GC-MS is a widely used technique for the analysis of this compound, particularly in metabolomics studies. lipidmaps.orgnih.govlcms.czspringernature.comnih.gov It is well-suited for the analysis of volatile and semi-volatile compounds, and with appropriate derivatization, it can effectively analyze fatty acids like this compound. lcms.czspringernature.comnih.gov GC-MS-based metabolomics allows for the comprehensive profiling and identification of metabolites, including this compound, in biological samples. nih.govlcms.cznih.gov

Research utilizing GC-MS has investigated the metabolic changes in cells treated with this compound, highlighting significant differences in metabolic profiles compared to other fatty acids. nih.gov GC-MS can identify several metabolites whose amounts change upon exposure to this compound. nih.gov This technique is considered a standardized method in metabolomics, with established protocols for fatty acid analysis. nih.gov GC-MS offers high resolution and high-sensitivity detection for volatile metabolites and those convertible into volatile derivatives through derivatization. lcms.cz

Sample Preparation and Derivatization for Enhanced Sensitivity

Effective sample preparation is critical for accurate this compound analysis by both GC-MS and HPLC. This often involves extraction of fatty acids from the sample matrix and subsequent derivatization, particularly for GC-MS analysis. springernature.comjafs.com.pliastate.edujafs.com.plnih.govlu.se Derivatization converts the fatty acids into more volatile or detectable forms, improving chromatographic performance and detector response. lcms.czspringernature.comnih.goviastate.edulu.se

Common sample preparation steps include hydrolysis of lipids to release free fatty acids, followed by liquid-liquid extraction using organic solvents. jafs.com.pljafs.com.pllu.se For GC-MS analysis, fatty acids are typically derivatized into fatty acid methyl esters (FAMEs) under acidic conditions. lu.se Other derivatization agents and procedures have also been developed to enhance sensitivity and stability for both GC-MS and HPLC-UV analysis. nih.govjafs.com.pliastate.edujafs.com.plnih.gov These procedures aim to minimize degradation or isomerization of fatty acids during sample processing. jafs.com.pl

Sample preparation techniques, such as ultrasound-assisted dispersive liquid-liquid microextraction combined with injection port derivatization, have been developed for the determination of organic acids, including those that can be converted to methyl esters for GC-MS analysis. nih.gov Magnetic solid-phase extraction using particles modified with this compound has also been explored as a preconcentration method prior to HPLC analysis for other analytes, demonstrating the utility of this compound in sample preparation materials. mdpi.com

Spectroscopic Methods

Spectroscopic techniques provide complementary information for the identification and characterization of this compound, focusing on its interaction with electromagnetic radiation.

FT-IR Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for the identification and structural characterization of this compound. FT-IR spectra provide information about the functional groups present in the molecule based on their characteristic vibrational frequencies. researchgate.netresearchgate.netmdpi.com

Characteristic bands for the carboxyl group (-COOH) in this compound are observed in the FT-IR spectrum. researchgate.netmdpi.com These include bands related to the C=O stretching vibration, typically around 1700-1730 cm⁻¹, and O-H stretching vibrations in the broad region of 2800-3600 cm⁻¹, indicative of hydrogen bonding in the carboxylic acid dimer. researchgate.netresearchgate.netmdpi.commdpi.com Shifts in these bands can provide insights into the interactions of this compound with other substances, such as in the formation of deep eutectic solvents or metal salts. researchgate.netresearchgate.netmdpi.commdpi.com FT-IR spectroscopy can also be used to assess the presence of this compound in complex matrices or to monitor chemical reactions involving its carboxyl group. mdpi.commdpi.commdpi.commachinerylubrication.com

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is generally less directly applicable for the analysis of saturated fatty acids like this compound due to their lack of strong chromophores in the UV-Vis region. However, UV-Vis spectroscopy can be utilized in research involving this compound in several ways.

One application is in the study of systems where this compound is a component, such as deep eutectic solvents or vesicles, where UV-Vis can be used to analyze the properties or behavior of these systems, potentially by incorporating solvatochromic probes. mdpi.comacs.org While this compound itself has limited UV absorption, particularly above 210 nm, weak shoulder absorption bands have been observed in the UV spectra of saturated fatty acids, which can be attributed to trace impurities. nih.gov

Advanced Imaging and Structural Analysis

Advanced imaging and structural analysis techniques are crucial for understanding the physical arrangement of this compound molecules in various states and in complexes with other substances.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface morphology of materials involving this compound. SEM has been used to characterize magnetic nanoparticles modified with this compound, providing detailed images of their altered morphological structure and increased particle size after modification mdpi.com, researchgate.net. The technique, often coupled with energy-dispersive X-ray spectroscopy (EDX), allows for the analysis of the chemical composition and homogeneous dispersion of elements within the sample, confirming the successful grafting of this compound onto surfaces nih.gov, mdpi.com, researchgate.net. In studies involving deep eutectic solvents (DESs) based on this compound, SEM images have been employed to examine the morphology of free and activated lipase (B570770) used in reactions and to analyze wear tracks on surfaces lubricated with these DESs, revealing details about surface modifications and tribochemical film formation mdpi.com, sciopen.com.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and phase composition of materials containing this compound. XRD analysis has been utilized to characterize synthesized complexes, such as copper(II) decanoate (B1226879), helping to confirm their formation and crystalline nature dergipark.org.tr. In the synthesis of surface-modified iron oxide nanocrystals using this compound as a surfactant, XRD analysis was performed to analyze the crystallinity and crystal structure of the resulting nanocrystals rsc.org. The technique can reveal distinct diffraction peaks corresponding to this compound or complexes involving it, indicating the successful incorporation or formation of the compound mdpi.com. Broad XRD patterns in some studies involving this compound-modified nanocrystals may suggest small particle size and a low volume portion of the crystalline material rsc.org. Furthermore, XRD has been used to study the crystalline state changes and intermolecular interactions when this compound is part of composite vesicles, confirming the successful insertion of encapsulated substances within the vesicle bilayer mdpi.com. This compound complexed with human serum albumin has also been studied using X-ray diffraction to understand the binding modes of fatty acids to the protein rcsb.org.

Molecular Dynamics Simulations for Self-Assemblies

Molecular Dynamics (MD) simulations are computational tools that provide insights into the dynamic behavior and self-assembly processes of this compound molecules at an atomic level. These simulations are particularly useful for studying the formation of aggregates like micelles and vesicles. MD simulations have been used to explore the early steps of this compound self-assemblies under various conditions, including prebiotic temperatures, revealing the rapid formation of local clusters that coalesce into bilayers and transform into spheroidal vesicular structures mdpi.com, researchgate.net. These simulations can model relatively large chemical systems, such as vesicles containing thousands of atoms, over hundreds of nanoseconds, which is sufficient to study rapid self-assembly kinetics and phase properties mdpi.com. MD simulations can corroborate structures derived from experimental techniques like scanning tunneling microscopy (STM), providing an interactive experiment-theory feedback loop rsc.org. They can also reveal key sub-nanosecond steps in the dynamics of self-assembly, such as desorption, adsorption, and on-surface motion rsc.org. Studies using MD simulations have shown that this compound molecules can promote aggregation to form vesicles at different temperatures and have investigated the insertion of prebiotic-like peptides into primitive bilayers researchgate.net. The self-assembly of fatty acids, including this compound, into structures like bilayers and micelles is known to be influenced by the surrounding environment, such as pH nih.gov. MD simulations, including constant pH molecular dynamics, are employed to study the pH-dependent morphology of these self-assembled structures and the transition between bilayer and micelle phases nih.gov.

Biophysical Tests for Cellular Effects

Biophysical tests are employed to investigate the interactions of this compound with biological systems, particularly at the cellular level, and to assess its effects on cellular function and viability.

Studies have investigated the effects of this compound on various cellular processes. For instance, research on hepatocellular carcinoma (HCC) cells has shown that this compound can promote apoptosis. Biophysical assays such as flow cytometry with propidium (B1200493) iodide (PI) staining have been used to analyze cell cycle distribution, revealing an increase in the percentage of cells in the subG1 phase, indicative of cell death mdpi.com. Annexin-V assays and TUNEL assays further verify that this compound induces apoptosis in these cells mdpi.com.

This compound's impact on mitochondrial function has also been a subject of biophysical investigation. In human trophoblast cells, this compound has been shown to suppress proliferation and invasiveness by disrupting mitochondrial function nih.gov. This disruption is evidenced by the induction of oxidative stress, measured by the generation of reactive oxygen species (ROS) and lipid peroxidation (LPO) nih.gov. Furthermore, biophysical measurements have indicated elevated mitochondrial Ca²⁺ levels and a loss of mitochondrial membrane potential in response to this compound treatment nih.gov. Chelation of mitochondrial Ca²⁺ has been shown to rescue cellular proliferation suppressed by this compound, highlighting the role of mitochondrial calcium homeostasis in its effects nih.gov.

In the context of neurological disorders, this compound has been studied for its potential anti-seizure effects. Biophysical techniques, including electrophysiological recordings, have been used to examine the effect of this compound on excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) nih.gov. These studies have demonstrated that this compound decreases EPSC amplitude, consistent with a postsynaptic locus of action, while having no significant effect on IPSCs nih.gov. The voltage-dependence of this compound's inhibition of AMPA receptors has also been investigated using electrophysiological methods, showing enhanced inhibition at more depolarized membrane potentials nih.gov.

Research on the metabolic consequences of cellular exposure to this compound in neuronal cell lines has employed biophysical approaches to assess mitochondrial function and content. Measurements of mitochondrial enzyme markers, such as citrate (B86180) synthase (CS), have indicated that this compound can regulate mitochondrial content ucl.ac.uk. Biophysical assessments of mitochondrial membrane potential have also shown that this compound can raise this potential in cells ucl.ac.uk. These findings suggest that this compound may optimize mitochondrial enrichment and enhance mitochondrial function ucl.ac.uk.

Studies on the effects of this compound derivatives, such as 3,10-dihydroxy-decanoic acid (3,10-DDA), on immune cells have utilized flow cytometry to assess cell survival, viability, and apoptosis caldic.com. Flow cytometry is also used to evaluate the maturation of dendritic cells by measuring the expression of surface markers like CD40, CD54, CD86, and CD1a caldic.com. Mixed lymphocyte reactions (MLR) assays, a biophysical test, are used to study the allostimulatory activity of dendritic cells treated with this compound derivatives, measuring the proliferation of allogeneic T cells caldic.com.

Here is a table summarizing some research findings related to the biophysical effects of this compound:

Cellular EffectCell Type / ModelKey FindingAssay/MethodSource
Apoptosis InductionHepatocellular carcinoma cells (HCCLM3, HepG2)Increased percentage of cells in subG1 phase; induced apoptosis.Flow cytometry (PI staining), Annexin-V assay, TUNEL assay mdpi.com
Suppression of ProliferationHuman trophoblast cells (HTR8/SVneo)Suppressed proliferation and invasiveness.Not explicitly detailed as a specific biophysical assay in snippets, but linked to downstream effects. nih.gov
Induction of Oxidative StressHuman trophoblast cells (HTR8/SVneo)Increased ROS generation and lipid peroxidation.Measurement of ROS and LPO. nih.gov
Mitochondrial DysfunctionHuman trophoblast cells (HTR8/SVneo)Elevated mitochondrial Ca²⁺, loss of mitochondrial membrane potential.Measurement of mitochondrial Ca²⁺, mitochondrial membrane potential assay. nih.gov
AMPA Receptor InhibitionNeuronal cells (electrophysiology)Decreased EPSC amplitude; enhanced inhibition at depolarized potentials.Electrophysiological recordings. nih.gov
Regulation of Mitochondrial ContentNeuronal cell line (SH-SY5Y)Regulated mitochondrial content (increased in low CS, decreased in high CS).Measurement of citrate synthase (CS) activity. ucl.ac.uk
Increased Mitochondrial PotentialNeuronal cell line (SH-SY5Y)Raised mitochondrial membrane potential.Measurement of mitochondrial membrane potential. ucl.ac.uk
Dendritic Cell MaturationHuman monocyte-derived dendritic cells (MoDCs)Up-regulated expression of costimulatory molecules (CD40, CD54, CD86, CD1a).Flow cytometry (surface marker expression). caldic.com
Allostimulatory ActivityHuman monocyte-derived dendritic cells (MoDCs)Enhanced proliferation of allogeneic T cells.Mixed Lymphocyte Reaction (MLR) assay. caldic.com

Ecological and Environmental Research on Decanoic Acid

Role in Microbial Ecology

Decanoic acid plays a role in microbial ecology, acting as both a potential carbon source and, at certain concentrations, an inhibitory substance for microorganisms. It is a natural component in soil and water, where it is readily metabolized by microorganisms publications.gc.ca.

Studies have investigated the impact of medium-chain fatty acids (MCFAs), including this compound, on microbial communities. For instance, research on the microbial ecology of the digestive tract in piglets examined the influence of dietary MCFAs on gastric microbial populations and metabolic products sigmaaldrich.com. Another study explored the effects of saturated, straight-chain carboxylic acids, such as this compound, on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. This research highlighted that these fatty acids can be inhibitory to these microbes at certain concentrations, impacting cell membrane integrity and intracellular pH frontiersin.org. The potency of some carboxylic acids as microbial inhibitors is also noted by their use as food preservatives frontiersin.org.

This compound has also been identified as a metabolite produced by wine yeasts, and its influence on the growth and activity of malolactic bacteria like Leuconostoc oenos has been studied. Low concentrations of this compound did not significantly affect bacterial viability or malolactic fermentation, but higher concentrations showed inhibitory effects capes.gov.br.

In the context of anaerobic digestion and fermentation, microbial communities utilize complex substrates to produce various products, including carboxylic acids like this compound frontiersin.org. This compound has been reported as a possible product of certain Clostridium group IV species through pathways like reverse β-oxidation frontiersin.org. The concentration of this compound, alongside other fatty acids, can influence the composition and activity of these microbial communities, potentially suppressing certain species frontiersin.org.

Degradation Pathways in the Environment

This compound is classified as a saturated fatty acid that is completely biodegradable and widely found in nature regulations.govregulations.gov. Its degradation in the environment primarily occurs through microbial processes under aerobic conditions publications.gc.ca.

The main aerobic degradation pathway for alkanes, which can lead to the formation of fatty acids like this compound, involves the oxidation of the terminal methyl group to form the corresponding alcohol (e.g., 1-decanol). This alcohol can then be further oxidized to an aldehyde (decanal) and subsequently to the corresponding fatty acid (this compound). The fatty acid can then be metabolized through β-oxidation, ultimately leading to mineralization products like carbon dioxide and water taylorandfrancis.com.

Studies using sewage inoculum have shown that this compound undergoes biodegradation. An aerobic biodegradation screening study indicated a percentage of its theoretical BOD over a period nih.gov. The biodegradation of this compound by non-acclimated activated sludge has also demonstrated significant total organic carbon removal nih.gov.

In soil and water, fatty acids, including this compound, are quickly broken down by microorganisms publications.gc.ca. Abiotic processes such as hydrolysis and phototransformation are not considered significant routes of dissipation for octanoic and decanoic acids in the environment publications.gc.ca.

Research on the biodegradation of tetradecane (B157292) by filamentous fungi has identified this compound as a degradation product, suggesting its formation during the breakdown of longer-chain hydrocarbons by certain fungal species nih.gov. This can occur through pathways like the monoterminal degradation pathway nih.gov.

Data from biodegradation studies highlight the potential for rapid degradation of this compound in various environmental matrices.

SubstanceInoculum TypeConcentration (ppm)Time PeriodBiodegradation (%)Reference
This compoundAcclimated mixed cultures1005 days8.52 mmol/mmol nih.gov
This compoundSewage inoculum10,0005 days45-53 nih.gov
This compoundSewage inoculum10,00020 days46-54 nih.gov
This compoundNon-acclimated activated sludge100 mg/LUnspecified100 (TOC removal) nih.gov

Note: The 8.52 mmol/mmol value represents the 5-day BOD relative to the initial this compound concentration.

Bioremediation Potential

The rapid biodegradability of this compound by microorganisms suggests a potential role in bioremediation processes, particularly in the breakdown of hydrocarbons and other organic pollutants. As a naturally occurring and readily metabolized substance, this compound is unlikely to persist in terrestrial and aquatic environments publications.gc.ca.

The ability of microorganisms to degrade fatty acids, including this compound, is a key factor in the natural attenuation of organic contaminants in soil and water publications.gc.ca. This inherent biodegradability contributes to the low environmental risk associated with this compound regulations.govregulations.gov.

While this compound itself is a product of degradation of some longer-chain hydrocarbons nih.gov, its own susceptibility to microbial breakdown means it does not accumulate in the environment. The presence of microbial communities capable of fatty acid degradation is crucial for the environmental fate of such compounds. Studies focusing on the biodegradation of various organic pollutants, such as those found in distillery sludge, have identified the role of autochthonous bacterial communities, including Bacillus and Enterococcus species, in the bioremediation process nih.gov. Although this compound was listed as a major organic pollutant in this specific study, its known degradation pathways suggest that these microbial communities would likely contribute to its breakdown as well taylorandfrancis.comnih.gov.

Research into biosurfactant-producing microorganisms has also highlighted their potential in the bioremediation of oil spills and other environmental pollution cabidigitallibrary.org. Biosurfactants, which can include fatty acids or be produced by fatty-acid-utilizing microbes, enhance the biodegradation and bioavailability of organic contaminants cabidigitallibrary.org.

The use of this compound in the development of hydrophobic deep eutectic solvents for applications like CO2 capture also considers its environmental profile, although the focus is on the solvent's properties rather than this compound as a target for remediation acs.org.

Future Directions and Emerging Research Areas

Development of Decanoic Acid-Based Therapeutics

This compound is being actively investigated for its therapeutic potential, particularly stemming from research into the mechanisms of the ketogenic diet. It has been suggested that this compound alone can mediate an antiseizure effect, independent of ketosis. pnas.org This has led to the exploration of this compound and its derivatives as potential novel pharmaceutical approaches for conditions like epilepsy, cancer, and bipolar disorder. frontiersin.org

Studies have indicated that this compound may offer a new dietary approach to down-regulate mTORC1 signaling, a pathway implicated in various diseases. pnas.org This effect appears to be independent of glucose and insulin (B600854) levels, suggesting a distinct molecular mechanism. pnas.org Furthermore, research using Dictyostelium discoideum as a model organism has identified that this compound reduces phosphoinositide turnover, diacylglycerol kinase (DGK) activity, and inhibits mTORC1. frontiersin.org These findings, validated in mammalian models, highlight the potential of this compound in treating neurological disorders. nih.gov

This compound has also shown promise in addressing mitochondrial dysfunction, which is associated with neurodegenerative disorders. ucl.ac.uk Studies in human neuronal cell models have demonstrated that this compound treatment can increase the activity of mitochondrial marker enzymes like citrate (B86180) synthase and respiratory chain complex I, suggesting a role in mitochondrial biogenesis. ucl.ac.uk This effect may be partially mediated by the activation of peroxisome proliferator-activated receptor gamma (PPARγ). ucl.ac.uknih.gov

Emerging research also suggests a potential role for this compound in Alzheimer's disease, with studies exploring its effects on AMPA-mediated calcium rises in hippocampal neurons and astrocytes. nih.gov

Advanced Biotechnological Production Strategies

The biological production of dicarboxylic acids (DCAs), including those derived from or related to this compound, is a significant area of research. This often involves the diterminal oxidation of alkanes or metabolic engineering of microorganisms like E. coli and Candida tropicalis. nih.govacs.org

One challenge in the biotransformation of precursors like methyl decanoate (B1226879) to sebacic acid (a DCA) is the potential accumulation and toxicity of intermediates such as this compound and 10-hydroxythis compound. nih.govresearchgate.net Strategies like continuous substrate feeding are being investigated to maintain low concentrations of these intermediates and improve product yield. nih.govresearchgate.net

Adaptive laboratory evolution is another approach being used to engineer microorganisms with enhanced tolerance to fatty acids like this compound, which can act as fermentation inhibitors. oup.com This can lead to the development of more robust microbial cell factories for the efficient production of organic acids. oup.com

Research is also exploring the microbial synthesis of fatty acid-derived chemicals (FACs) from renewable feedstocks. frontiersin.org While challenges remain in the efficient production of FACs other than free fatty acids, advancements in metabolic engineering and synthetic biology are paving the way for sustainable production routes. frontiersin.org

Elucidation of Novel Molecular Targets and Mechanisms

Ongoing research is focused on identifying the specific molecular targets and detailed mechanisms through which this compound exerts its biological effects. Beyond the previously mentioned inhibition of AMPA receptors and mTORC1, and activation of PPARγ, other potential mechanisms are being explored. pnas.orgfrontiersin.orgnih.govnih.gov

Studies using genetic screens in model organisms like Dictyostelium have been instrumental in identifying potential molecular targets. pnas.org For instance, research has pointed to the involvement of a ubiquitin regulatory X domain-containing protein (UBXD18) and its interaction with the AAA ATPase p97 in mediating this compound's effect on mTORC1 signaling. pnas.org

Further investigation is needed to fully understand how this compound influences various cellular pathways, including phosphoinositide turnover and diacylglycerol kinase activity. frontiersin.org The precise binding sites and interactions of this compound with its target proteins are areas of active research, which could inform the design of more targeted therapeutics. nih.govnih.gov

Integration with Systems Biology and Multi-Omics Approaches

Systems biology and multi-omics approaches are increasingly being applied to gain a holistic understanding of this compound's impact on biological systems. mdpi.comfrontiersin.org By integrating data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics, researchers can explore the complex network of molecular changes induced by this compound. mdpi.comfrontiersin.orgnih.govoup.com

This integrated approach can help to:

Identify global cellular responses to this compound exposure. asm.org

Uncover interconnected pathways and regulatory nodes affected by the compound. mdpi.comoup.com

Elucidate the mechanisms of action in a more comprehensive manner than single-omics studies. mdpi.comnih.gov

Identify potential biomarkers and therapeutic targets. mdpi.com

For example, multi-omics studies have been used to investigate the mechanism of action of fatty acid analogues, including those based on this compound, against Mycobacterium tuberculosis. nih.gov This has revealed insights into the disruption of mycolic acid biosynthesis and other metabolic alterations. nih.gov

Applications in Material Science and Solvents

This compound is also finding applications and is being explored for future uses in material science and as a component in novel solvent systems. Its amphiphilic nature allows it to interact with both polar and non-polar substances, contributing to its versatility. solubilityofthings.com

One promising area is the development of this compound-based deep eutectic solvents (DESs). acs.orgmdpi.com These solvents, formed by mixing this compound with other components like terpenoids or menthol, offer potential as environmentally friendly alternatives to traditional organic solvents. acs.orgmdpi.comsigmaaldrich.comresearchgate.net this compound-based DESs have shown potential in various applications, including catalysis, extraction, and as media for enzyme activation. acs.orgmdpi.comsigmaaldrich.comresearchgate.net Their physicochemical properties can be controlled by the choice of constituents, making them tunable for specific applications. acs.org

Research is also exploring the use of this compound in the context of prebiotic chemistry and the origin of life, investigating its self-assembly properties into structures like micelles and vesicles under early Earth conditions. mdpi.com This highlights its fundamental properties that could be relevant for material science applications.

This compound and its derivatives are also being investigated as potential feedstocks for the production of biodiesel and other bio-based chemicals, aligning with the growing demand for sustainable materials. solubilityofthings.comtransparencymarketresearch.com

Q & A

Q. What are the key chemical properties of decanoic acid, and how do they influence its biological activity?

this compound (C₁₀H₂₀O₂) is a saturated medium-chain fatty acid with a linear hydrocarbon chain and a carboxylic acid group. Its amphiphilic nature allows it to interact with lipid bilayers, altering membrane fluidity and permeability . This property underpins its role in modulating ion channels and receptors in neurological studies, such as inhibiting mTORC1 signaling independent of glucose/insulin pathways . Its solubility in organic solvents and low water solubility (0.15 g/L at 20°C) also dictate experimental design for in vitro assays.

Q. How is this compound synthesized or extracted for laboratory use?

Industrially, this compound is produced via oxidation of decanal, derived from hydroformylation of 1-nonene. Natural sources include coconut and palm kernel oils, where it is isolated through saponification and fractional distillation . Laboratory-grade this compound (>98% purity) is typically obtained via esterification followed by hydrolysis, with quality verified by GC-MS and NMR .

Q. What standard assays are used to quantify this compound in biological matrices?

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is widely used, often preceded by lipid extraction (e.g., Folch method) and derivatization (e.g., methyl ester formation). High-performance liquid chromatography (HPLC) with UV detection at 210 nm is also employed, particularly for cell culture supernatants .

Advanced Research Questions

Q. How does this compound inhibit mTORC1 activity, and what experimental models validate this mechanism?

this compound suppresses mTORC1 by binding to a ubiquitin regulatory X domain-containing protein, inhibiting AAA ATPase p97 (homolog of human VCP/p97). This reduces phosphorylation of 4E-BP1, a downstream effector. Validation includes:

  • Dictyostelium models under constant glucose conditions .
  • Ex vivo rat hippocampal slices and human iPSC-derived astrocytes from tuberous sclerosis complex (TSC) patients .
  • Western blotting and phospho-specific antibodies to quantify 4E-BP1 phosphorylation .

Q. What molecular interactions enable this compound to act as a PPARγ modulator, and how does this differ from thiazolidinediones?

this compound binds PPARγ at a novel site distinct from thiazolidinediones, partially stabilizing the AF-2 helix without inducing adipogenesis. Structural insights from X-ray crystallography (PDB: 3U9Q) show weaker activation but improved metabolic outcomes (e.g., reduced blood glucose without weight gain in diabetic mice). Key validation steps include:

  • Competitive binding assays using [³H]-rosiglitazone .
  • Transcriptomic profiling of PPARγ target genes in adipocytes .

Q. How can this compound be used to optimize catalytic performance in metal-organic frameworks (MOFs)?

this compound acts as a modulator in UiO-66-NO₂ synthesis, enhancing hydrophobicity and Lewis acidity by integrating into Zr-oxo clusters. This improves glucose-to-HMF conversion rates in biorefineries. Characterization methods include:

  • PXRD for structural integrity .
  • FTIR and TGA/DSC to confirm this compound incorporation .
  • BET analysis for surface area and porosity adjustments .

Q. What experimental approaches resolve contradictions in this compound’s antimicrobial efficacy across bacterial strains?

this compound inhibits E. coli virulence by binding the Rns transcription factor, blocking pilin (CfaB) and toxin (CexE) expression . However, efficacy varies due to:

  • Strain-specific differences in fatty acid metabolism (e.g., β-oxidation pathways).
  • Dose-dependent effects validated via β-galactosidase reporter assays and Western blotting .
  • Structural analysis (e.g., DSF melting curves) showing stabilization of Rns by this compound but destabilization by palmitic acid .

Methodological and Data Analysis Questions

Q. How do researchers address variability in this compound’s effects on neuronal excitability across experimental models?

Discrepancies arise from differences in:

  • Model systems (e.g., rodent vs. human astrocytes) .
  • Concentrations (10–100 µM in vitro vs. higher doses in vivo).
  • Experimental endpoints (e.g., seizure suppression vs. mTORC1 activity). Standardization involves:
  • Parallel assays in multiple models (e.g., Dictyostelium, ex vivo tissue, iPSCs) .
  • Meta-analysis of dose-response curves across studies .

Q. What strategies are used to enhance the bioavailability of this compound in drug delivery systems?

  • Protein binding: β-lactoglobulin (BLG) forms stable complexes with this compound, enabling controlled release. Binding is validated via:
  • Fluorescence quenching assays .
  • Molecular dynamics simulations of BLG-decanoic acid interactions .
    • Nanoencapsulation: Lipid nanoparticles improve CNS delivery, assessed using in vitro BBB models (e.g., hCMEC/D3 cells) .

Q. How can researchers differentiate this compound’s direct effects from those of its metabolites in metabolic studies?

  • Isotopic tracing: ¹³C-labeled this compound tracks β-oxidation products (e.g., acetyl-CoA) via LC-MS .
  • Knockout models: PPARγ-/- mice or CRISPR-edited cells isolate ligand-specific effects .
  • Pharmacokinetic profiling: Plasma and tissue sampling at timed intervals post-administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.